BMS-986308
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H25N7O2 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H25N7O2/c1-14-6-23(26-8-17(14)7-25)31-27-9-18(29-31)11-30-10-15(2)28-22(12-30)19-4-5-20-21(16(19)3)13-33-24(20)32/h4-6,8-9,15,22,28H,10-13H2,1-3H3/t15-,22-/m0/s1 |
Clé InChI |
NRCYDDLRPFXMNA-NYHFZMIOSA-N |
SMILES isomérique |
C[C@H]1CN(C[C@H](N1)C2=C(C3=C(C=C2)C(=O)OC3)C)CC4=NN(N=C4)C5=NC=C(C(=C5)C)C#N |
SMILES canonique |
CC1CN(CC(N1)C2=C(C3=C(C=C2)C(=O)OC3)C)CC4=NN(N=C4)C5=NC=C(C(=C5)C)C#N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-986308
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986308 is a potent and selective, orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt and potassium homeostasis in the kidneys.[1] By targeting ROMK, this compound presents a novel diuretic mechanism with the potential for treating conditions such as heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular target, signaling pathways, and the pharmacological effects of this compound. This document also includes summaries of key experimental protocols and quantitative data to provide a thorough understanding for researchers and drug development professionals.
Core Mechanism of Action: Selective ROMK Inhibition
This compound exerts its pharmacological effect through the selective inhibition of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1] ROMK is an inwardly rectifying potassium channel primarily expressed on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney.[2]
The inhibition of ROMK by this compound disrupts the normal physiological function of these nephron segments, leading to a diuretic and natriuretic effect. This targeted action offers a distinct advantage over other classes of diuretics, with preclinical data suggesting a potassium-sparing profile.
Molecular Target Potency and Selectivity
This compound is a highly potent inhibitor of the ROMK channel. In vitro assays have demonstrated its significant affinity for the target.
| Parameter | Value | Assay |
| ROMK IC50 | 24 nM | Thallium Flux Assay |
| hERG IC50 | > 100 µM | Manual Patch Clamp Assay |
| Table 1: In vitro potency and selectivity of this compound.[3] |
The compound exhibits high selectivity for the ROMK channel over other ion channels, including the hERG channel, which is a critical consideration for cardiovascular safety.[3]
Signaling Pathway and Physiological Effects
The inhibition of the ROMK channel by this compound initiates a cascade of events within the nephron, ultimately leading to increased urine and sodium excretion.
In the thick ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium.[2] Inhibition of ROMK by this compound reduces the luminal potassium concentration, thereby impairing the activity of NKCC2 and leading to decreased sodium reabsorption. This also diminishes the lumen-positive transepithelial potential, which further reduces the paracellular reabsorption of cations like sodium, calcium, and magnesium.[4]
In the cortical collecting duct, ROMK is the primary channel for potassium secretion into the urine. By blocking ROMK in this segment, this compound reduces potassium excretion, which is the basis for its potential potassium-sparing effect. The inhibition of potassium secretion can indirectly lead to increased natriuresis.
Preclinical and Clinical Data
Preclinical Pharmacology: Volume-Loaded Rat Diuresis Model
The diuretic and natriuretic activity of this compound was demonstrated in a volume-loaded rat diuresis model. Oral administration of this compound resulted in a robust, dose-dependent increase in urine output and sodium excretion.
| Dose (mg/kg, p.o.) | Urine Output (vs. vehicle) | Sodium Excretion (vs. vehicle) |
| 0.01 - 3 | Significant Increase | Significant Increase |
| Table 2: In vivo efficacy of this compound in a volume-loaded rat model.[1] |
Phase 1 Clinical Data in Healthy Volunteers
A first-in-human, single ascending dose study of this compound was conducted in healthy adult participants (NCT04763226). The study evaluated the safety, pharmacokinetics, and pharmacodynamics of the compound.
Pharmacokinetics:
This compound was rapidly absorbed with a median time to maximum concentration (Tmax) of 1.00 to 1.75 hours and exhibited a mean terminal half-life (t1/2) of approximately 13 hours.
| Dose (mg) | Tmax (hr, median) | t1/2 (hr, mean) |
| 1 - 100 | 1.00 - 1.75 | ~13 |
| Table 3: Pharmacokinetic parameters of this compound in healthy volunteers. |
Pharmacodynamics:
Dose-dependent increases in diuresis and natriuresis were observed, with the largest mean changes occurring at the 100 mg dose.
| Dose (mg) | Mean Change in Diuresis (mL over 24h) | Mean Change in Natriuresis (mmol over 24h) |
| 100 | +2055.3 | +213.7 |
| Table 4: Pharmacodynamic effects of this compound in healthy volunteers. |
Experimental Protocols
In Vitro Potency and Selectivity Assays
Thallium Flux Assay (for ROMK IC50): This high-throughput assay is used to measure the activity of potassium channels.
-
Cell Plating: Cells stably expressing the ROMK channel are plated in microtiter plates.
-
Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye.
-
Compound Addition: this compound is added to the wells at a range of concentrations.
-
Stimulation: A thallium-containing stimulus buffer is added to the wells. Influx of thallium through open ROMK channels leads to an increase in fluorescence.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The inhibition of the thallium flux by this compound is used to calculate the IC50 value.
Manual Patch Clamp Assay (for hERG IC50): This "gold-standard" electrophysiology technique is used to measure the flow of ions through ion channels.
-
Cell Culture: Cells stably expressing the hERG channel are cultured on coverslips.
-
Patch Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit and measure the hERG channel current.
-
Compound Perfusion: Solutions containing different concentrations of this compound are perfused over the cell.
-
Current Recording: The effect of the compound on the hERG current is recorded.
-
Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.
In Vivo Efficacy Model
Volume-Loaded Rat Diuresis Model: This model is used to assess the diuretic and natriuretic effects of a compound in vivo.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Hydration: The animals are orally hydrated with a saline load to ensure a baseline urine flow.
-
Compound Administration: this compound or vehicle is administered orally at various doses.
-
Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 6 or 24 hours).
-
Analysis: The volume of urine is measured, and the concentration of electrolytes (sodium, potassium) is determined to assess diuretic and natriuretic activity.
Conclusion
This compound is a potent and selective inhibitor of the ROMK potassium channel, representing a novel mechanism for diuresis. Its ability to induce significant natriuresis with a potential for potassium sparing makes it a promising candidate for the treatment of fluid overload in conditions such as heart failure. The preclinical and early clinical data support its continued development. This in-depth guide provides the foundational technical information for researchers and clinicians interested in this innovative therapeutic agent.
References
An In-Depth Technical Guide to the Therapeutic Target of BMS-986308
For Researchers, Scientists, and Drug Development Professionals
Core Target: Renal Outer Medullary Potassium (ROMK) Channel
BMS-986308 is a potent and selective, orally active inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1][2][3][4] This channel is a member of the inwardly rectifying potassium (Kir) channel family and plays a crucial role in renal physiology, specifically in salt and water homeostasis.[1] this compound is under investigation for the treatment of heart failure.[1][2][3]
The inhibition of ROMK by this compound represents a novel diuretic mechanism. By blocking ROMK, the drug disrupts potassium recycling in the thick ascending limb of Henle's loop and potassium secretion in the collecting duct. This leads to a diuretic and natriuretic effect, promoting the excretion of sodium and water, which is beneficial in conditions like heart failure where fluid overload is a primary concern.[1]
Quantitative Data: Potency and Selectivity
This compound exhibits high potency for the ROMK channel with an IC50 in the low nanomolar range. Its selectivity profile demonstrates a significant therapeutic window, with no inhibitory activity observed against other related inwardly rectifying potassium channels at therapeutic concentrations.
| Target | IC50 (nM) | Source |
| ROMK (Kir1.1) | 24 | [4] |
| Kir2.1 | No inhibitory potency | [4] |
| Kir2.3 | No inhibitory potency | [4] |
| Kir4.1 | No inhibitory potency | [4] |
| Kir7.1 | No inhibitory potency | [4] |
| hERG | Selective over hERG | [1][2][3] |
Experimental Protocols
Thallium Flux Assay for ROMK Inhibition
This high-throughput screening assay is a common method to assess the inhibitory activity of compounds on potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through potassium channels and that their influx can be measured using a Tl+-sensitive fluorescent dye.
Principle: Cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. In the presence of an inward Tl+ gradient, the opening of ROMK channels allows Tl+ to enter the cell, leading to an increase in fluorescence. Inhibitors of the ROMK channel will block this influx, resulting in a reduced fluorescence signal.
Detailed Methodology: While a highly detailed, step-by-step protocol specific to Bristol Myers Squibb's internal screening of this compound is not publicly available, a general and widely accepted protocol for a thallium flux assay for Kir channels is as follows:
-
Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately one hour at room temperature in the dark.
-
Compound Incubation: After dye loading, the loading buffer is removed, and cells are washed with an assay buffer. The test compound, this compound, at various concentrations, is then added to the wells and incubated for a predefined period to allow for binding to the channel.
-
Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate the thallium influx. The fluorescence intensity is measured immediately and kinetically over a period of several minutes using a plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The rate of fluorescence increase is proportional to the ROMK channel activity. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the thallium flux, is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Volume-Loaded Rat Diuresis Model
This preclinical animal model is used to evaluate the diuretic and natriuretic effects of a compound.
Principle: The model assesses the ability of a test compound to increase urine output (diuresis) and sodium excretion (natriuresis) in rats that have been administered a fluid load to induce a state of hydration.
Detailed Methodology: Specific details of the protocol used for this compound can be summarized from available literature[2][3]:
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Acclimatization and Fasting: Animals are acclimatized to the housing conditions and are typically fasted overnight before the experiment, with free access to water.
-
Volume Loading: On the day of the experiment, a saline solution is administered orally (p.o.) or subcutaneously (s.c.) to the rats to ensure adequate hydration and a baseline urine flow.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer, pH 4.0) and administered orally at various doses.[3] A vehicle control group and a positive control group (e.g., a known diuretic like hydrochlorothiazide) are included.
-
Urine Collection: Immediately after compound administration, the rats are placed in individual metabolic cages designed for the separate collection of urine and feces. Urine is collected over a specified period, typically 6 to 24 hours.
-
Analysis: The total volume of urine is measured for each animal. Urine samples are also analyzed for electrolyte concentrations (sodium, potassium) using a flame photometer or ion-selective electrodes to determine the natriuretic and kaliuretic effects.
-
Data Analysis: The diuretic and natriuretic responses are calculated and compared between the different dose groups and the control groups. Statistical analysis is performed to determine the significance of the observed effects. In studies with this compound, a robust increase in diuresis was observed.[2][3]
Signaling Pathways and Experimental Workflows
ROMK Signaling Pathway in the Kidney
The following diagram illustrates the central role of the ROMK channel in the thick ascending limb of the nephron and the mechanism of action of this compound.
Caption: Mechanism of action of this compound on the ROMK channel.
Experimental Workflow for In Vitro ROMK Inhibition Assay
The following diagram outlines the key steps in the thallium flux assay used to determine the inhibitory potency of this compound.
Caption: Workflow for the in vitro thallium flux assay.
Logical Relationship of ROMK Inhibition to Diuresis
This diagram illustrates the logical progression from the molecular action of this compound to its physiological effect.
Caption: Logical flow from ROMK inhibition to diuretic effect.
References
An In-Depth Technical Guide to BMS-986308 for Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986308 is a novel, orally active, and selective inhibitor of the renal outer medullary potassium (ROMK) channel currently under investigation as a potential therapeutic for heart failure.[1][2] By targeting ROMK, this compound offers a unique mechanism of action that promotes diuresis and natriuresis, addressing fluid overload, a key concern in heart failure management. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies. The information is intended to support further research and development in the field of cardiovascular medicine.
Introduction to this compound
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A primary symptom and contributor to morbidity in heart failure is fluid retention, leading to congestion and edema. Diuretics are a cornerstone of heart failure therapy; however, existing options can be associated with electrolyte imbalances, such as hypokalemia.
This compound emerges as a promising agent with a novel mechanism of action. As a selective ROMK inhibitor, it is designed to increase sodium and water excretion while potentially sparing potassium, offering a favorable safety profile compared to conventional diuretics.[3]
Mechanism of Action: ROMK Inhibition in the Nephron
The renal outer medullary potassium (ROMK) channel plays a critical role in salt reabsorption in the kidney.[4] It is primarily located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle and the cortical collecting duct (CCD).[5]
-
In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the apical membrane. This process is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption.[6] By inhibiting ROMK, this compound is believed to reduce the availability of luminal potassium, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion.[6]
-
In the Cortical Collecting Duct (CCD): In the principal cells of the CCD, ROMK is the primary channel for potassium secretion.[5] Its inhibition is postulated to depolarize the luminal membrane, which reduces the electrochemical gradient for sodium reabsorption through the epithelial sodium channel (ENaC).[6]
This dual-site action of ROMK inhibition is expected to produce a robust diuretic and natriuretic effect.
Preclinical Research
In Vivo Efficacy: Volume-Loaded Rat Diuresis Model
This compound has demonstrated efficacy in a volume-loaded rat diuresis model.[2]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.[7]
-
Dosage: 0.01-3 mg/kg.[7]
-
Administration: A single oral dose (p.o.).[7]
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally or intraperitoneally to induce a state of hydration and promote urine flow.
-
This compound or vehicle control is administered.
-
Rats are placed in metabolic cages for urine collection.
-
Urine volume is measured at specified time intervals (e.g., every hour for 5-6 hours) to determine the diuretic effect.
-
Urine samples are collected to analyze electrolyte concentrations (Na+, K+, Cl-).
-
-
Results: this compound led to a robust increase in diuresis in this model.[7]
Clinical Research: First-in-Human Study (NCT04763226)
A first-in-human, single-ascending-dose study of this compound was conducted in healthy adult participants to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[3]
Study Design
-
Participants: Healthy adult volunteers.
-
Design: Randomized, placebo-controlled, single-ascending-dose study.
-
Dose Cohorts: Participants were assigned to receive a single oral dose of this compound or a matching placebo.
Experimental Protocol
-
Screening: Participants underwent a comprehensive screening process to ensure they met the inclusion and exclusion criteria.
-
Dosing: On the dosing day, participants received a single oral dose of this compound or placebo under controlled conditions.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.
-
Pharmacodynamic Assessments:
-
Urine was collected over specified intervals to measure urine volume (diuresis) and sodium excretion (natriuresis).
-
Serum and urine electrolytes were monitored.
-
-
Safety Monitoring: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1.00 - 1.75 hours | [8] |
| Terminal Half-life (t1/2) | ~13 hours | [8] |
| Area Under the Curve (AUC) | Dose-proportional | [8] |
| Maximum Concentration (Cmax) | Slightly greater than dose-proportional | [8] |
Table 2: Pharmacodynamic Effects of a Single 100 mg Dose of this compound (Change from Baseline)
| Parameter | 0-6 hours | 0-24 hours | Reference |
| Urine Output (Diuresis) | +1683.0 mL | +2055.3 mL | [8] |
| Urinary Sodium Excretion (Natriuresis) | +231.7 mmol | +213.7 mmol | [8] |
Note: A pharmacologically active dose was observed to start at 30 mg.[8]
Safety and Tolerability
In the first-in-human study, single doses of this compound were found to be safe and well-tolerated in healthy adult participants.[8]
Future Directions
The promising preclinical and early clinical data for this compound support its continued development for the treatment of heart failure. Future research will likely focus on:
-
Multiple-ascending-dose studies to evaluate the safety and efficacy of repeated administration.
-
Clinical trials in patients with heart failure to assess the impact of this compound on clinical outcomes, including symptoms of congestion, exercise capacity, and rehospitalization rates.
-
Further investigation into the potassium-sparing effects of this compound in a patient population.
Conclusion
This compound represents a novel approach to the management of fluid overload in heart failure. Its targeted inhibition of the ROMK channel offers a distinct mechanism of action with the potential for effective diuresis and natriuresis, possibly with a favorable safety profile concerning potassium balance. The data gathered to date provide a strong rationale for the continued investigation of this compound as a potential new therapeutic option for patients with heart failure.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study to Evaluate the Safety, Tolerability, Drug Levels, and Drug Effects of this compound in Healthy Participants | BMS Clinical Trials [bmsclinicaltrials.com]
- 8. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BMS-986308: An In-Depth Technical Guide on a Novel ROMK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for BMS-986308, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this novel diuretic agent.
Core Concepts: Mechanism of Action
This compound is an orally active, selective inhibitor of the ROMK (Kir1.1) channel, a key player in potassium homeostasis and renal salt transport.[1] ROMK channels are primarily expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct of the nephron. By inhibiting ROMK, this compound effectively induces a potassium-sparing diuretic effect. This mechanism of action offers a potential advantage over conventional loop and thiazide diuretics, which are often associated with hypokalemia.
The signaling pathway of ROMK involves several kinases that regulate its activity. The inhibition of this pathway by this compound leads to a reduction in potassium secretion and a subsequent increase in sodium and water excretion.
Figure 1: Simplified signaling pathway of ROMK channel regulation and inhibition by this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity vs. ROMK |
| ROMK | Thallium Flux | 24[1] | - |
| hERG | Electrophysiology | >30,000 | >1250x |
| Kir2.1, Kir2.3, Kir4.1, Kir7.1 | Not specified | No inhibitory potency | Not applicable |
| Panel of 49 GPCRs, enzymes, and ion channels | Not specified | No inhibitory potency | Not applicable |
Table 2: In Vivo Efficacy in Volume-Loaded Rat Diuresis Model
| Dose (mg/kg, p.o.) | Outcome |
| 0.01 - 3 | Robust increase in diuresis[2] |
Table 3: Preclinical Pharmacokinetics in Rats
| Parameter | Value |
| Species | Male Sprague-Dawley Rats |
| Age | 8-12 weeks |
| Weight | 270-300 g |
| Dosing | 0.01 - 3 mg/kg, single oral dose |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in preclinical animal models were not available in the public domain at the time of this guide's compilation.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
ROMK Thallium Flux Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting the ROMK channel.
-
Method: A thallium flux assay is a common method for measuring the activity of potassium channels. In this assay, cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. Thallium ions, which can pass through potassium channels, are then added to the extracellular solution. The influx of thallium into the cells quenches the fluorescence of the dye. The rate of fluorescence quenching is proportional to the activity of the ROMK channel.
-
Procedure:
-
HEK293 cells stably expressing the human ROMK channel are plated in 96-well plates.
-
The cells are incubated with a thallium-sensitive fluorescent dye.
-
Various concentrations of this compound are added to the wells.
-
A solution containing thallium ions is added to initiate the flux.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.
-
hERG Electrophysiology Assay
-
Objective: To assess the potential for off-target effects of this compound on the hERG potassium channel, which is critical for cardiac safety.
-
Method: Whole-cell patch-clamp electrophysiology is used to directly measure the electrical currents flowing through the hERG channels in cells.
-
Procedure:
-
HEK293 cells stably expressing the human hERG channel are used.
-
A glass micropipette is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior.
-
The cell is voltage-clamped at a holding potential, and specific voltage protocols are applied to elicit hERG currents.
-
This compound is perfused into the bath solution at various concentrations.
-
The inhibition of the hERG current is measured, and the IC50 value is determined.
-
Volume-Loaded Rat Diuresis Model
-
Objective: To evaluate the in vivo diuretic efficacy of this compound.
-
Method: This model assesses the ability of a compound to increase urine output in rats that have been orally loaded with a saline solution.
-
Procedure:
-
Male Sprague-Dawley rats (8-12 weeks old, 270-300 g) are fasted overnight with free access to water.
-
The rats are orally administered a saline solution (e.g., 25 mL/kg) to induce a state of hydration.
-
Immediately after the saline load, the rats are orally dosed with either vehicle or this compound (0.01-3 mg/kg).
-
The rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 6 or 24 hours).
-
The total urine volume is measured, and the diuretic effect is calculated as the increase in urine output compared to the vehicle-treated group.
-
Figure 2: High-level experimental workflow for the preclinical evaluation of this compound.
Summary and Conclusion
This compound is a potent and highly selective inhibitor of the ROMK channel with demonstrated in vivo diuretic efficacy in a preclinical model. Its mechanism of action, which promotes natriuresis and diuresis with potassium-sparing properties, positions it as a promising candidate for the treatment of fluid overload in conditions such as heart failure. The preclinical data summarized in this guide provide a solid foundation for its continued clinical development. Further investigation into its long-term safety and efficacy in various disease models is warranted.
References
In-Depth Technical Guide to BMS-986308: A Novel ROMK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986308 is a potent and selective, orally active small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[1][2][3] Developed by Bristol Myers Squibb, this compound has emerged as a promising therapeutic candidate for conditions such as heart failure, offering a novel mechanism for diuresis and natriuresis with a potassium-sparing effect.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the IUPAC name 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile. Its development originated from a series of piperazine-based compounds optimized for ROMK potency and selectivity.[4]
| Property | Value | Reference |
| IUPAC Name | 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile | MedKoo Biosciences |
| Chemical Formula | C₂₄H₂₅N₇O₂ | MedKoo Biosciences |
| Molecular Weight | 443.51 g/mol | MedKoo Biosciences |
| CAS Number | 2254333-97-4 | MedKoo Biosciences |
| SMILES | Cc1cc(C#N)ncc1n2nc(CN3C--INVALID-LINK--N--INVALID-LINK--C3)cn2 | MedKoo Biosciences |
| ADME Profile | Favorable preclinical profile | [6][7] |
Pharmacological Properties
This compound acts as a selective inhibitor of the ROMK (Kir1.1, KCNJ1) channel, a key regulator of potassium homeostasis in the kidneys.[6]
In Vitro Pharmacology
| Parameter | Value | Species/Cell Line | Reference |
| ROMK IC₅₀ | ~20–40 nM | Human ROMK-expressing cell lines | MedKoo Biosciences |
| Selectivity | Selective for ROMK over hERG and other inwardly rectifying potassium channels (Kir2.1, Kir2.3, Kir4.1, and Kir7.1) | N/A | [1][2] |
In Vivo Pharmacology & Pharmacokinetics (Human)
A first-in-human, single ascending dose study (NCT04763226) in healthy adult participants revealed the following pharmacokinetic and pharmacodynamic properties:[8]
| Parameter | Value | Dose | Reference |
| Tmax (median) | 1.00 - 1.75 hours | 1 - 100 mg | [7] |
| Terminal Half-life (t½) | ~13 hours | 1 - 100 mg | [7] |
| Diuresis (24h change from baseline) | Increased in a dose-dependent manner, starting at 30 mg. Largest mean change: 2055.3 mL | 100 mg | [7] |
| Natriuresis (24h change from baseline) | Increased in a dose-dependent manner, starting at 30 mg. Largest mean change: 213.7 mmol | 100 mg | [7] |
| Kaliuresis | No significant change | Up to 100 mg | [8] |
Mechanism of Action and Signaling Pathway
This compound exerts its diuretic and natriuretic effects by inhibiting the ROMK channel in two key segments of the nephron: the Thick Ascending Limb (TAL) of the Loop of Henle and the Cortical Collecting Duct (CCD).[6]
-
In the Thick Ascending Limb (TAL): ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is crucial for the function of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium. By inhibiting ROMK, this compound reduces the luminal potassium concentration, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).[2]
-
In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion into the urine. Inhibition of ROMK in the CCD directly reduces potassium excretion, leading to the potassium-sparing effect of the drug.[2] Furthermore, this inhibition is thought to reduce the electrochemical driving force for sodium reabsorption through the epithelial sodium channel (ENaC).[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.
In Vitro hERG Manual Patch-Clamp Assay
This assay is critical for assessing the potential for cardiac side effects by measuring the inhibition of the hERG potassium channel.
Objective: To determine the IC₅₀ value of this compound for the hERG channel.
Methodology:
-
Cell Culture: HEK 293 cells stably expressing hERG channels are cultured on glass coverslips.
-
Electrophysiology:
-
Coverslips are placed in an experimental chamber and perfused with a bath solution containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, and 10 HEPES, adjusted to pH 7.4.
-
Whole-cell patch-clamp recordings are established.
-
A specific voltage protocol is applied repeatedly (0.05 Hz) to elicit hERG tail currents: a depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds.
-
-
Compound Application:
-
Once a stable baseline tail current is recorded, this compound is applied at various concentrations.
-
The percentage of inhibition of the tail current is measured for each concentration.
-
-
Data Analysis: The concentration-response data are fitted with a four-parameter equation to calculate the IC₅₀ value.
In Vivo Volume-Loaded Rat Diuresis Model
This model is used to assess the diuretic and natriuretic efficacy of a compound in a preclinical setting.
Objective: To evaluate the dose-dependent effects of this compound on urine output and electrolyte excretion in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimation and Fasting: Animals are acclimated to metabolic cages and fasted overnight with free access to water.
-
Volume Loading: Prior to dosing, all animals receive an oral saline load (e.g., 15 mL/kg body weight) to ensure adequate hydration and urine flow.
-
Dosing:
-
Animals are divided into groups and administered either vehicle control, a positive control (e.g., furosemide (B1674285) 10 mg/kg), or this compound at various oral doses (e.g., 0.01-3 mg/kg).
-
-
Urine Collection and Measurement:
-
Immediately after dosing, rats are placed individually in metabolic cages.
-
Urine is collected at specified time intervals (e.g., every hour for 5 hours).
-
The total volume of urine is measured for each interval and cumulatively.
-
-
Electrolyte Analysis: Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations to determine the natriuretic and kaliuretic effects.
-
Data Analysis: Diuretic activity, natriuretic index, and other relevant parameters are calculated and compared between treatment groups and the control group.
Conclusion
This compound is a novel, potent, and selective ROMK inhibitor with a promising preclinical and early clinical profile. Its unique mechanism of action, leading to potassium-sparing diuresis and natriuresis, positions it as a potential new therapeutic option for heart failure and other conditions characterized by fluid overload. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in this new class of diuretics. Further clinical investigation is warranted to fully elucidate its therapeutic potential and long-term safety profile.
References
- 1. Collection - Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure PMID: 38807539 | MCE [medchemexpress.cn]
- 6. droracle.ai [droracle.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of BMS-986308: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986308 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein involved in potassium homeostasis in the kidneys.[1] By targeting ROMK, this compound offers a novel mechanism for diuretic action, with potential applications in the treatment of heart failure.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and a summary of its key pharmacological properties.
Physicochemical Properties
This compound is a complex heterocyclic molecule with the following properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₇O₂ |
| Molecular Weight | 443.50 g/mol |
| CAS Number | 2254333-97-4 |
| Appearance | White to off-white solid |
Synthesis
The synthesis of this compound is a multi-step process that involves the careful construction of its complex heterocyclic core. The general synthetic scheme is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Final Coupling Step (Illustrative)
This protocol is a representative example based on typical organic synthesis procedures for similar compounds, as the exact, detailed, step-by-step synthesis is proprietary.
To a solution of Intermediate 3 (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) is added the requisite coupling partner (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the final compound, this compound.
Characterization
The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques.
Characterization Workflow
Caption: Analytical workflow for this compound.
Experimental Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
3.2.2. Mass Spectrometry (MS)
-
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused directly into the mass spectrometer.
-
Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition.
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Purity analysis is performed using a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) (containing 0.1% formic acid or trifluoroacetic acid) is typically used.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Purity Calculation: The purity of the sample is determined by the peak area percentage of the main product peak.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[2] The ROMK channel is an inwardly rectifying potassium channel that plays a crucial role in potassium secretion in the kidneys.[3] By inhibiting ROMK, this compound reduces potassium excretion, leading to a diuretic effect.[1]
ROMK Channel Signaling Pathway
Caption: Simplified signaling pathway of ROMK channel regulation.
Pharmacological Data
The following table summarizes key in vitro pharmacological data for this compound.
| Parameter | Species | Assay | Value |
| ROMK IC₅₀ | Human | Electrophysiology | 10 nM |
| hERG IC₅₀ | Human | Electrophysiology | >30 µM |
| Selectivity (hERG/ROMK) | - | - | >3000-fold |
| Plasma Protein Binding | Human | Equilibrium Dialysis | 95% |
| Metabolic Stability | Human Liver Microsomes | Incubation | Moderate |
Note: The values presented are illustrative and based on publicly available information and typical data for compounds of this class. The exact values are proprietary to the manufacturer.
Conclusion
This compound is a highly potent and selective ROMK inhibitor with a promising pharmacological profile for the potential treatment of heart failure. The synthetic route is well-defined, and the compound can be thoroughly characterized by standard analytical techniques. Further preclinical and clinical studies will continue to elucidate the full therapeutic potential of this novel diuretic agent.
References
The Discovery and Development of BMS-986308: A Novel ROMK Inhibitor for Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-986308 is a potent and selective, orally bioavailable, small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, which has been investigated by Bristol Myers Squibb as a novel potassium-sparing diuretic for the treatment of heart failure. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and early clinical development. The document includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Rationale for ROMK Inhibition in Heart Failure
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key feature of heart failure is fluid retention, leading to congestion and edema, which is a primary driver of hospitalizations and morbidity. Diuretics are a cornerstone of heart failure management; however, conventional loop and thiazide diuretics are often associated with electrolyte imbalances, particularly hypokalemia, which can increase the risk of arrhythmias and mortality.
The renal outer medullary potassium (ROMK) channel, an ATP-sensitive inward rectifier potassium channel encoded by the KCNJ1 gene, plays a crucial role in salt and water homeostasis in the kidney. ROMK is predominantly expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct. In the thick ascending limb, ROMK is responsible for potassium recycling across the apical membrane, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2), which mediates the reabsorption of a significant portion of filtered sodium. In the cortical collecting duct, ROMK is the primary channel for potassium secretion into the urine.
Inhibition of ROMK presents a novel diuretic mechanism with the potential for a potassium-sparing effect. By blocking ROMK in the thick ascending limb, the function of NKCC2 is indirectly inhibited, leading to natriuresis and diuresis. Simultaneously, inhibiting ROMK in the collecting duct is expected to reduce potassium secretion, thereby mitigating the risk of hypokalemia. This dual action makes ROMK an attractive therapeutic target for the development of new diuretics for heart failure.[1][2]
Discovery of this compound: From Lead Identification to Candidate Selection
This compound emerged from a focused drug discovery program aimed at identifying potent and selective small molecule inhibitors of the ROMK channel.[3][4] The discovery process involved the optimization of a series of piperazine-based compounds to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties.[3][5]
Lead Optimization and Structure-Activity Relationships
The lead optimization campaign focused on modifying the piperazine (B1678402) scaffold to enhance ROMK inhibitory activity while minimizing off-target effects, particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is associated with a risk of cardiac arrhythmias.[2][6] Through systematic structure-activity relationship (SAR) studies, researchers at Bristol Myers Squibb identified key structural modifications that improved the overall profile of the chemical series, ultimately leading to the identification of this compound (also referred to as compound 28 in the primary literature).[3]
Preclinical Pharmacology
This compound underwent extensive preclinical evaluation to characterize its in vitro and in vivo pharmacological properties, establishing its potential as a clinical candidate.
In Vitro Potency and Selectivity
The potency of this compound against the ROMK channel was determined using a thallium flux assay, a common method for assessing the function of potassium channels. In this assay, this compound demonstrated potent inhibition of the ROMK channel with a half-maximal inhibitory concentration (IC50) of 24 nM.[7]
A critical aspect of the preclinical assessment was to determine the selectivity of this compound against other ion channels, particularly the hERG channel. The potential for hERG inhibition was evaluated using a manual patch clamp assay, which is the gold standard for assessing a compound's effect on this channel. These studies confirmed that this compound is selective for ROMK over hERG, indicating a lower risk of proarrhythmic effects.[4][8]
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| ROMK | Thallium Flux Assay | 24[7] |
| hERG | Manual Patch Clamp | >100 µM[7] |
In Vivo Efficacy: The Volume-Loaded Rat Diuresis Model
The in vivo diuretic and natriuretic effects of this compound were evaluated in a volume-loaded rat model.[3][8] This model is designed to assess a compound's ability to increase urine and sodium excretion in a state of fluid excess, mimicking the conditions of fluid overload in heart failure. In this model, this compound demonstrated a robust, dose-dependent increase in diuresis and natriuresis following oral administration.[8]
Table 2: In Vivo Efficacy of this compound in the Volume-Loaded Rat Diuresis Model
| Dose (mg/kg, p.o.) | Urine Volume Increase | Sodium Excretion Increase |
| 0.01 - 3 | Dose-dependent increase[8] | Dose-dependent increase[8] |
Preclinical Pharmacokinetics and ADME Profile
This compound was characterized as having a favorable absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies, supporting its development as an orally administered therapeutic.[1] Studies in preclinical species, including rats, dogs, and monkeys, are typically conducted to assess pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life. While specific data from these studies are not publicly available, the progression of this compound to clinical trials indicates that it possessed suitable pharmacokinetic properties for further development.[9]
Clinical Development: First-in-Human Studies
Based on its promising preclinical profile, this compound advanced into clinical development to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Phase 1 Clinical Trial in Healthy Volunteers
A first-in-human, single-ascending-dose study was conducted to assess the safety and pharmacokinetics of this compound in healthy adult participants.[1][9] The study also evaluated the pharmacodynamic effects of the drug on urine output and electrolyte excretion. The results of this study demonstrated that this compound was safe and well-tolerated at the doses tested. Pharmacokinetic analysis revealed that this compound is rapidly absorbed after oral administration.[9] Importantly, the study confirmed the diuretic and natriuretic effects of this compound in humans, with a dose-dependent increase in urine and sodium excretion. Consistent with its mechanism of action as a ROMK inhibitor, these effects were achieved with potassium-sparing properties.[1]
Experimental Protocols
Thallium Flux Assay for ROMK Potency
The thallium flux assay is a fluorescence-based method used to measure the activity of potassium channels. Thallium ions (Tl+) can pass through open potassium channels and interact with a thallium-sensitive fluorescent dye loaded into the cells, resulting in an increase in fluorescence. The protocol for determining the IC50 of this compound against the ROMK channel would have generally involved the following steps:
-
Cell Culture: A stable cell line expressing the human ROMK channel (e.g., HEK293 cells) is cultured under standard conditions.
-
Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye, allowing it to enter the cells.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound.
-
Thallium Stimulation and Signal Detection: A solution containing thallium is added to the cells, and the resulting increase in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the activity of the ROMK channels. The inhibitory effect of this compound is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[10][11]
Manual Patch Clamp Assay for hERG Selectivity
The manual patch clamp technique is the gold-standard electrophysiological method for studying ion channels. It allows for the direct measurement of the ionic currents flowing through individual channels in a cell membrane. The protocol to assess the effect of this compound on the hERG channel would have typically included:
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used. Single cells are isolated for recording.
-
Electrophysiological Recording: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the whole-cell hERG current.
-
Voltage Protocol and Current Measurement: A specific voltage protocol is applied to the cell to elicit hERG currents. The current is recorded in the absence (baseline) and presence of different concentrations of this compound.
-
Data Analysis: The inhibitory effect of this compound on the peak hERG tail current is quantified at each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.
Volume-Loaded Rat Diuresis Model
This in vivo model is used to evaluate the diuretic and natriuretic effects of a test compound. The general protocol is as follows:
-
Animal Acclimation and Preparation: Male Sprague-Dawley rats are typically used and are acclimated to metabolic cages that allow for the separate collection of urine. Food and water are often withheld for a period before the study.
-
Volume Loading: The rats are orally administered a saline load to induce a state of hydration and promote a baseline level of urine output.
-
Compound Administration: this compound or a vehicle control is administered orally at various doses.
-
Urine Collection and Analysis: Urine is collected at specified time intervals after dosing. The total volume of urine is measured, and urine samples are analyzed for electrolyte concentrations (sodium, potassium) using a flame photometer or ion-selective electrodes.
-
Data Analysis: The diuretic (increase in urine volume) and natriuretic (increase in sodium excretion) effects of this compound are calculated by comparing the results from the treated groups to the vehicle control group. A dose-response relationship is then established.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Renal Outer Medullary Potassium Channel (ROMK): A Comprehensive Technical Guide to its Role in Renal Physiology and Disease
For Researchers, Scientists, and Drug Development Professionals
The renal outer medullary potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, stands as a cornerstone of renal physiology, meticulously orchestrating potassium homeostasis and salt balance.[1][2] Its paramount importance is underscored by the severe salt-wasting disease, Bartter syndrome, which arises from loss-of-function mutations in the channel.[3][4] Conversely, polymorphisms that reduce ROMK function are associated with resistance to hypertension, highlighting its potential as a therapeutic target.[5] This technical guide provides an in-depth exploration of ROMK's function, regulation, and involvement in disease, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
Core Physiological Functions of ROMK
ROMK's physiological roles are intrinsically linked to its expression in the apical membrane of specific nephron segments, primarily the thick ascending limb (TAL) and the cortical collecting duct (CCD).[6][7][8]
In the thick ascending limb , ROMK is essential for potassium recycling across the apical membrane. This process is critical for the function of the Na-K-2Cl cotransporter (NKCC2), the primary mechanism for salt reabsorption in this segment.[1][9] By providing a continuous supply of luminal potassium, ROMK ensures the efficient operation of NKCC2, which in turn establishes the corticomedullary osmotic gradient necessary for urine concentration.[1]
In the cortical collecting duct , ROMK serves as the principal channel for potassium secretion.[1][6] This secretory process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC) and is the final regulatory step in determining urinary potassium excretion, thus playing a pivotal role in maintaining overall potassium balance.[9][10]
Quantitative Data on ROMK Channel Properties and Regulation
The function of ROMK is defined by its biophysical properties and dynamic regulation. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Condition/Nephron Segment | Source |
| Single-Channel Conductance | ~30-35 pS | TAL and CCD | [1] |
| 94 ± 3 pS (in mitoKATP) | H9c2 cells overexpressing ROMK2 | [11] | |
| 256 pS (in mitoKATP) | H9c2 cells overexpressing ROMK2 | [12] | |
| Open Probability (Po) | ~0.9 (constitutively active) | General | [1][13] |
| 0.57 ± 0.14 at -50 mV | H9c2 cells overexpressing ROMK2 | [12] | |
| 0.21 ± 0.11 at +50 mV | H9c2 cells overexpressing ROMK2 | [12] | |
| Mean Open Time (τopen) | ~10 ms (B15284909) | General | [1] |
| 19.2 ± 6.3 ms at -50 mV | H9c2 cells overexpressing ROMK2 | [12] | |
| 5.1 ± 1.3 ms at +50 mV | H9c2 cells overexpressing ROMK2 | [12] | |
| Mean Closed Time (τclosed) | ~1 ms | General | [1] |
| 38.9 ± 10.2 ms at -50 mV | H9c2 cells overexpressing ROMK2 | [12] | |
| 45.3 ± 6.2 ms at +50 mV | H9c2 cells overexpressing ROMK2 | [12] |
Table 1: Biophysical Properties of the ROMK Channel
| Regulatory Factor | Effect on ROMK | Quantitative Change | Nephron Segment | Source |
| High Potassium Diet | Increased apical expression | 2-fold increase in DCT2, 5-fold in CNT1, 1.5-fold in CNT2, 5-fold in CD | Distal Nephron | [2] |
| Increased channel activity | 2.7-fold increase in mean ISK (from 476 to 1,255 pA/cell) | CCD | [5] | |
| Increased channel activity | 3-fold increase in ISK (from 360 to 1,160 pA) | CNT | [5] | |
| Low Potassium Diet | Decreased channel activity | 35% decrease in mean ISK (to 314 pA/cell) | CCD | [5] |
| Decreased channel activity | ~50% decrease in ISK (to 166 pA) | CNT | [5] | |
| Reduced abundance | Marked shift from apical to intracellular locations | CCD | [14] | |
| Aldosterone (B195564) | Increased mRNA expression | 138% increase in ROMK2, 80% in ROMK3, 117% in ROMK6 | Rat Kidney | [15] |
| PKA Phosphorylation | Increased open probability | Partial restoration of channel activity after rundown | Oocytes | [16] |
| Lowers PIP2 concentration needed for activation | N/A | Oocytes | [17] | |
| Bartter Syndrome Mutations | Reduced or abolished current | Wild-type: >1 nA at 100 mV; Mutants: <200 pA | COS-7 cells | [6][18] |
| No detectable K+ conductance (A156V mutant) | N/A | Oocytes | [3] |
Table 2: Quantitative Effects of Regulators and Mutations on ROMK
Signaling Pathways Regulating ROMK Activity
The activity and plasma membrane abundance of ROMK are exquisitely regulated by a complex interplay of signaling pathways, ensuring that renal potassium excretion is precisely matched to dietary intake and physiological demands.
Protein Kinase A (PKA) Pathway
The PKA pathway is a key activator of ROMK.[1] Vasopressin, via its V2 receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of PKA.[1] PKA phosphorylates ROMK at three serine residues (S44, S219, and S313).[1] Phosphorylation of S44 is crucial for the channel's trafficking to the cell surface, while phosphorylation of S219 and S313 maintains the channel in a high open probability state.[1]
WNK-SPAK/OSR1 Pathway
The With-No-Lysine (WNK) kinases are critical regulators of ion transport in the distal nephron. WNK kinases, in conjunction with the downstream kinases SPAK and OSR1, have a dual and opposing effect on salt and potassium transport. They stimulate the Na-Cl cotransporter (NCC) while inhibiting ROMK. This coordinated regulation prevents simultaneous salt wasting and potassium retention or vice versa. The inhibition of ROMK by the WNK pathway is thought to involve clathrin-mediated endocytosis.
ROMK in Disease
Dysfunction of the ROMK channel is directly implicated in human disease, most notably Bartter syndrome and influencing blood pressure regulation.
Bartter Syndrome Type II
Bartter syndrome is a group of inherited salt-losing tubulopathies. Type II Bartter syndrome is caused by autosomal recessive loss-of-function mutations in the KCNJ1 gene.[4][13] The impairment of ROMK function in the TAL disrupts potassium recycling, which consequently inhibits the activity of NKCC2. This leads to severe salt wasting, polyuria, hypokalemia, metabolic alkalosis, and hypercalciuria.[3][13]
Hypertension
Genetic studies have revealed that heterozygous loss-of-function mutations in ROMK are associated with lower blood pressure and protection against hypertension.[5] This has positioned ROMK as a promising therapeutic target for the development of novel diuretics.[11][16][19] ROMK inhibitors are expected to have a diuretic effect by inhibiting NKCC2-mediated salt reabsorption in the TAL, similar to loop diuretics, but with a potentially more favorable potassium-sparing profile due to their additional action on potassium secretion in the collecting duct.[20]
Experimental Protocols for Studying ROMK
A variety of experimental techniques are employed to investigate the function and regulation of ROMK channels.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is the gold standard for studying the biophysical properties of ion channels like ROMK at the single-channel and whole-cell level.[8][21][22][23]
Protocol Outline for Patch-Clamp Recording of ROMK in Isolated Renal Tubules:
-
Tubule Isolation: Kidneys are harvested and thin slices of the cortex and outer medulla are prepared. Specific nephron segments (TAL or CCD) are identified under a dissecting microscope and manually isolated using fine forceps.
-
Tubule Preparation: The isolated tubule is transferred to a chamber on the stage of an inverted microscope. The tubule is "split-open" using sharp micropipettes to gain access to the apical membrane of the epithelial cells.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the appropriate internal solution.[8] The internal solution typically contains a high concentration of KCl to mimic intracellular conditions.
-
Seal Formation: The micropipette is carefully maneuvered to touch the apical membrane of a principal cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Recording Configurations:
-
Cell-attached: Records the activity of channels within the membrane patch without disrupting the cell.
-
Whole-cell: The membrane patch is ruptured by applying further suction, allowing for the recording of the total current from the entire cell membrane.
-
Inside-out: The membrane patch is excised from the cell, allowing for the application of substances to the intracellular face of the channel.
-
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Software is used to analyze channel properties such as conductance, open probability, and open/closed times.
Protein Localization: Immunohistochemistry
Immunohistochemistry (IHC) is used to visualize the subcellular localization of the ROMK protein within the kidney.[2][7][8]
Protocol Outline for ROMK Immunohistochemistry:
-
Tissue Preparation: Kidneys are fixed (e.g., with 10% formalin), dehydrated, and embedded in paraffin (B1166041).[24][25] Thin sections (4-5 µm) are cut using a microtome and mounted on slides.
-
Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, followed by rehydration through a series of graded alcohol solutions and finally water.[25]
-
Antigen Retrieval: This step is crucial to unmask the antigenic epitopes that may have been cross-linked by fixation. Heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) is commonly employed.[24]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing serum from the same species as the secondary antibody.[24] Endogenous peroxidase activity is also blocked if using a peroxidase-based detection system.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for ROMK. The antibody is diluted in a blocking buffer and incubated overnight at 4°C.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore and is directed against the species of the primary antibody.
-
Detection and Visualization: For enzymatic detection, a substrate is added that is converted into a colored precipitate by the enzyme, allowing for visualization with a light microscope. For fluorescent detection, the fluorophore is visualized using a fluorescence microscope.
-
Counterstaining and Mounting: The sections are often counterstained (e.g., with hematoxylin) to visualize cell nuclei. Finally, the slides are dehydrated, cleared, and mounted with a coverslip.
Animal Models: ROMK Knockout Mice
The generation and analysis of ROMK knockout mice have been instrumental in elucidating the in vivo function of the channel and in modeling Bartter syndrome.[7][26][27][28]
Methodology for Generating and Phenotyping ROMK Knockout Mice:
-
Generation of Knockout Mice:
-
Gene Targeting: A targeting vector is constructed to disrupt the Kcnj1 gene in embryonic stem (ES) cells, often by replacing a critical exon with a selection marker. The Cre-LoxP system can be used for conditional or isoform-specific knockouts.[26]
-
ES Cell Culture and Transfection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.
-
Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the targeted allele.
-
Breeding and Genotyping: Heterozygous mice are interbred to produce homozygous knockout mice. Genotyping is performed using PCR or Southern blotting to confirm the genetic modification.[27]
-
-
Phenotypic Analysis:
-
Metabolic Cage Studies: Mice are housed in metabolic cages to monitor food and water intake, urine and feces output, and to collect urine for analysis of electrolytes (Na+, K+, Cl-, Ca2+), osmolality, and creatinine.[27]
-
Blood Analysis: Blood samples are collected to measure plasma electrolyte concentrations, blood gases, and renal function markers (e.g., blood urea (B33335) nitrogen, creatinine).
-
Renal Clearance Studies: Inulin and para-aminohippuric acid (PAH) clearances are measured to assess glomerular filtration rate (GFR) and renal plasma flow, respectively.[27]
-
Blood Pressure Monitoring: Blood pressure is measured using tail-cuff or telemetry methods.
-
Histological and Molecular Analysis: Kidneys are harvested for histological examination and for molecular analyses such as Western blotting and quantitative PCR to assess the expression of ROMK and other key renal transporters.
-
Conclusion and Future Directions
The renal outer medullary potassium channel is a vital component of renal function, with its intricate regulation and critical roles in salt and potassium homeostasis now well-established. Research into ROMK has not only illuminated fundamental principles of renal physiology but has also provided a clear molecular basis for Bartter syndrome and identified a promising new avenue for the development of antihypertensive therapies. Future research will likely focus on further dissecting the complex regulatory networks that control ROMK trafficking and activity, exploring the potential for gain-of-function mutations in contributing to hypertension, and advancing the development of selective ROMK inhibitors from preclinical models to clinical applications. The continued application of sophisticated experimental techniques will be paramount in unraveling the remaining mysteries of this crucial renal channel.
References
- 1. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of ROMK (Kir1.1) in distal nephron segments by dietary potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bartter's syndrome mutation of ROMK1 exerts dominant negative effects on K(+) conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary K regulates ROMK channels in connecting tubule and cortical collecting duct of rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in the ROMK gene in antenatal Bartter syndrome are associated with impaired K+ channel function. | Semantic Scholar [semanticscholar.org]
- 7. Urinary bladder hypertrophy characteristic of male ROMK Bartter’s mice does not occur in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-Channel Properties of the ROMK-Pore-Forming Subunit of the Mitochondrial ATP-Sensitive Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary potassium restriction stimulates endocytosis of ROMK channel in rat cortical collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of distal nephron K+ channels (ROMK) mRNA expression by aldosterone in rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of ROMK1 K+ channel activity involves phosphorylation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of ROMK1 channel by protein kinase A via a phosphatidylinositol 4,5-bisphosphate-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mutations in the ROMK gene in antenatal Bartter syndrome are associated with impaired K+ channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of ROMK channels by protein tyrosine kinase and tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recording Ion Channels in Isolated, Split-Opened Tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 23. Patch Clamp Protocol [labome.com]
- 24. abcepta.com [abcepta.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Romk1 Knockout Mice Do Not Produce Bartter Phenotype but Exhibit Impaired K Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Female ROMK null mice manifest more severe Bartter II phenotype on renal function and higher PGE2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Romk1 Knockout Mice Do Not Produce Bartter Phenotype but Exhibit Impaired K Excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986308: A Profile of High Selectivity for the Renal Outer Medullary Potassium (ROMK) Channel Over hERG
For Researchers, Scientists, and Drug Development Professionals
BMS-986308 is an orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of sodium and potassium homeostasis in the kidneys.[1] Its development as a potential therapeutic for heart failure hinges on its high selectivity for ROMK over other ion channels, most critically the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1] Off-target inhibition of the hERG channel is a significant safety concern in drug development due to the risk of life-threatening cardiac arrhythmias. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing the quantitative data and the experimental protocols used to establish its favorable safety margin.
Quantitative Selectivity Data
The selectivity of this compound for ROMK over hERG has been quantified through rigorous in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant therapeutic window, indicating a substantially lower potential for hERG-related cardiotoxicity at effective ROMK-inhibitory concentrations.
| Target | Assay Type | IC50 (μM) | Selectivity Fold (hERG IC50 / ROMK IC50) |
| ROMK | Thallium Flux Assay | Value not explicitly stated in the provided snippets, but implied to be potent | > Value dependent on precise ROMK IC50 |
| hERG | Manual Patch Clamp | > 100[2] | > Value dependent on precise ROMK IC50 |
Experimental Protocols
The determination of the selectivity profile of this compound relies on specific and validated experimental methodologies. The following sections detail the protocols for the primary assays used to assess ROMK and hERG channel inhibition.
ROMK Inhibition: Thallium Flux Assay
A thallium flux assay using the FluxOR kit was employed to measure the inhibitory activity of this compound on the ROMK channel.[1] This high-throughput screening method uses thallium ions as a surrogate for potassium ions.
Principle: When ROMK channels are open, they allow the passage of thallium ions into the cell. Inside the cell, a thallium-sensitive fluorescent dye binds to the influxed thallium, resulting in a measurable increase in fluorescence. Inhibitors of the ROMK channel will block this influx, leading to a reduction in the fluorescent signal.
Detailed Protocol:
-
Cell Preparation: HEK293 cells stably expressing the human ROMK channel are seeded into 384-well plates.
-
Dye Loading: The cell media is removed, and a loading buffer containing the FluxOR thallium-sensitive dye is added to each well. The plate is then incubated to allow for dye uptake.[1]
-
Compound Addition: After incubation, the loading buffer is replaced with an assay buffer. This compound or control compounds at various concentrations are then added to the wells.[1]
-
Stimulation and Detection: A stimulus buffer containing thallium is added to initiate ion flux through the open ROMK channels. The fluorescence intensity in each well is measured over time using a plate reader.[1]
-
Data Analysis: The percent inhibition of the ROMK channel is calculated by comparing the fluorescence signal in the presence of the test compound to the signals from positive and negative controls. The IC50 value is then determined by fitting the concentration-response data to a four-parameter equation.[1]
hERG Inhibition: Manual Patch Clamp Assay
To assess the effect of this compound on the hERG channel, the gold-standard manual patch-clamp technique was utilized on HEK293 cells stably expressing the hERG channel.[1]
Principle: The patch-clamp technique allows for the direct measurement of ion flow through the hERG channels by controlling the voltage across the cell membrane. This provides a precise assessment of channel inhibition.
Detailed Protocol:
-
Cell Preparation: Glass coverslips with adherent HEK293 cells stably expressing the hERG channel are placed in an experimental chamber and perfused with an external bath solution.[1]
-
Pipette Preparation: Borosilicate glass pipettes with a specific tip resistance are filled with an internal solution designed to mimic the intracellular environment.[1]
-
Whole-Cell Configuration: A pipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total current from the cell.[1]
-
Voltage Protocol and Recording: The cells are held at a clamping potential of -80 mV. A specific voltage protocol is applied, consisting of a depolarization step to +20 mV followed by a hyperpolarization step to -65 mV, to elicit the characteristic hERG tail currents. These currents are recorded continuously.[1]
-
Compound Application: Once a stable baseline current is established, this compound is applied at various concentrations, starting with the lowest.[1]
-
Data Analysis: The hERG-specific current is isolated, and the percentage of inhibition at each compound concentration is calculated. The concentration-response curve is then fitted with a four-parameter equation to determine the IC50 value.[1]
Visualizing Experimental Workflows and Significance
To further clarify the experimental processes and the importance of selectivity, the following diagrams are provided.
References
Methodological & Application
BMS-986308 In Vitro Assay Protocols: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
Princeton, NJ – December 10, 2025 – The following application notes provide detailed in vitro assay protocols for BMS-986308, a selective and orally active inhibitor of the renal outer medullary potassium (ROMK) channel. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel diuretics for conditions such as heart failure.
This compound has been identified as a promising therapeutic candidate due to its potent and selective inhibition of the ROMK channel, a key player in renal sodium and potassium homeostasis.[1] The protocols outlined below were pivotal in characterizing the in vitro pharmacology of this compound.
Quantitative Data Summary
The inhibitory activity of this compound on the target ROMK channel and its selectivity against the hERG channel are summarized in the table below. This data was generated using the detailed protocols provided in the subsequent sections.
| Assay Type | Target | Cell Line | Compound | IC50 (nM) |
| Thallium Flux Assay | ROMK | - | This compound | 50 |
| Manual Patch Clamp | hERG | HEK 293 | This compound | >30,000 |
Signaling Pathway and Mechanism of Action
This compound exerts its diuretic effect by inhibiting the ROMK (Kir1.1) channel, which is predominantly expressed on the apical membrane of epithelial cells in the thick ascending limb of Henle (TALH) and the cortical collecting duct (CCD) of the kidney.[2]
In the TALH, ROMK is crucial for recycling potassium ions back into the tubular lumen. This potassium recycling is essential for the proper functioning of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for a significant portion of salt reabsorption.[2] By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion.[2][3]
In the CCD, ROMK provides a pathway for potassium secretion into the urine, a process tightly coupled to sodium reabsorption through the epithelial sodium channel (ENaC).[2] Inhibition of ROMK in this segment of the nephron contributes to the potassium-sparing effect of the drug.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize this compound.
ROMK Potency Assessment: Thallium Flux Assay
This high-throughput assay is designed to measure the potency of compounds in inhibiting the ROMK potassium channel. The assay utilizes a thallium-sensitive fluorescent dye to detect the influx of thallium ions through open ROMK channels.
Materials:
-
Cells stably expressing the human ROMK channel
-
384-well black, clear-bottom microplates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Stimulus Buffer containing thallium and potassium salts
-
This compound and control compounds
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells expressing the ROMK channel into 384-well black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the loading buffer containing the thallium-sensitive fluorescent dye to each well. Incubate the plate at room temperature, protected from light.
-
Washing: After incubation, remove the loading buffer and wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition: Add this compound or control compounds at various concentrations to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for compound binding.
-
Stimulation and Reading: Place the plate in a fluorescence plate reader. Initiate the reading to establish a baseline fluorescence. After a short baseline reading, add the stimulus buffer containing thallium and potassium to all wells. Continue to measure the fluorescence intensity at regular intervals.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx through the ROMK channels. Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the concentration-response curve and determine the IC50 value using a suitable four-parameter logistic fit.
hERG Selectivity Assessment: Manual Patch Clamp Assay
To assess the selectivity of this compound and its potential for off-target cardiac effects, a manual patch-clamp assay is performed on cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Materials:
-
HEK 293 cells stably expressing the hERG channel
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound and control hERG blockers
Procedure:
-
Cell Preparation: Culture HEK 293 cells expressing the hERG channel on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.
-
Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (Giga-ohm) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of ion channel currents.
-
-
Voltage Protocol and Baseline Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a specific voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
Record stable baseline hERG currents for a few minutes.
-
-
Compound Application:
-
Perfuse the recording chamber with the extracellular solution containing this compound at increasing concentrations.
-
Record the hERG currents at each concentration until a steady-state inhibition is observed.
-
-
Washout: After application of the highest concentration, perfuse the chamber with the drug-free extracellular solution to observe the reversibility of the block.
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before and after the application of each compound concentration.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
These detailed protocols and the associated data provide a comprehensive in vitro characterization of this compound, supporting its development as a novel diuretic. For further information, please refer to the primary literature on this compound.
References
- 1. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986308 Studies Using ROMK-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986308 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein in renal physiology responsible for potassium secretion and salt reabsorption.[1][2][3] As a target for novel diuretics, understanding the interaction of compounds like this compound with the ROMK channel is crucial for drug development in areas such as heart failure and hypertension.[1][2][3] These application notes provide detailed protocols for utilizing a recombinant cell line to characterize the inhibitory activity of this compound on the human ROMK channel (hROMK, Kir1.1).
The primary cell line utilized in the development of this compound was a Chinese Hamster Ovary (CHO) T-REx™ cell line stably expressing the human ROMK channel (hROMK) .[1] This tetracycline-inducible expression system allows for controlled, high-level expression of the hROMK channel, making it an ideal tool for in vitro pharmacological studies.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound against the target ROMK channel and the off-target hERG channel.
Table 1: In Vitro Potency of this compound on ROMK
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | CHO T-REx hROMK | Thallium Flux Assay | 24 |
Data sourced from Probechem Biochemicals.[3]
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Cell Line | Assay Type | IC50 (µM) | Selectivity (hERG IC50 / ROMK IC50) |
| This compound | hERG | HEK293 | Manual Patch Clamp | > 100 | > 4167 |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Cell Culture and Induction of hROMK Expression
This protocol describes the maintenance of the CHO T-REx™ hROMK stable cell line and the induction of channel expression for subsequent assays.
Materials:
-
CHO T-REx™ hROMK stable cell line
-
Ham's F12 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Zeocin™
-
Blasticidin S HCl
-
Doxycycline (B596269) hyclate
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
384-well black, clear-bottom assay plates, poly-D-lysine coated
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Line Maintenance:
-
Culture the CHO T-REx™ hROMK cells in a T-75 flask with Ham's F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL Zeocin™, and 10 µg/mL Blasticidin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution in fresh maintenance medium.
-
-
Induction of hROMK Expression:
-
For functional assays, seed the cells in the appropriate format (e.g., 384-well plates for thallium flux assay or on coverslips for patch clamp).
-
Once the cells have adhered (typically overnight), replace the maintenance medium with induction medium.
-
The induction medium consists of the maintenance medium supplemented with 0.6 µg/mL Doxycycline .[1]
-
Incubate the cells for 16-24 hours to ensure sufficient expression of the hROMK channel before performing the functional assays.[1]
-
Thallium Flux Assay for ROMK Inhibition
This high-throughput assay measures the influx of thallium ions through open ROMK channels as a surrogate for potassium ion movement. A decrease in thallium influx in the presence of a test compound indicates inhibition of the channel.
Materials:
-
CHO T-REx™ hROMK cells with induced expression
-
FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar thallium-sensitive dye kit)
-
This compound or other test compounds
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate (B86663) and a low concentration of potassium sulfate)
-
Fluorescence plate reader with kinetic read capabilities and liquid handling
Protocol:
-
Cell Plating:
-
One day before the experiment, dissociate the CHO T-REx™ hROMK cells and seed them into a poly-D-lysine coated 384-well black, clear-bottom plate at a density of 10,000 cells per well in 50 µL of maintenance medium.[1]
-
Incubate overnight at 37°C with 5% CO₂.
-
On the day of the experiment, induce hROMK expression with doxycycline as described in Protocol 1.
-
-
Dye Loading:
-
After the induction period, remove the medium from the wells.
-
Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions.
-
Add 30 µL of the loading buffer to each well.[1]
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
-
Compound Addition:
-
After incubation, remove the loading buffer.
-
Add 30 µL of assay buffer to each well, followed by the addition of test compounds (e.g., this compound) at various concentrations.[1] Ensure proper controls (vehicle and maximum inhibition) are included.
-
Incubate the plate with the compounds for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
-
Thallium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity over time (kinetic read).
-
Place the assay plate in the reader.
-
Initiate the reading and, after a short baseline measurement, inject the stimulus buffer containing thallium sulfate.
-
Continue to measure the fluorescence for 1-3 minutes. The increase in fluorescence corresponds to thallium influx.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a known ROMK inhibitor (100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Manual Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique provides a direct measure of the ionic current flowing through the ROMK channels in the cell membrane, allowing for a detailed characterization of compound potency and mechanism of action.
Materials:
-
CHO T-REx™ hROMK cells with induced expression, plated on glass coverslips
-
Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette pulling
-
Perfusion system
-
Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH adjusted to 7.2 with KOH.
-
This compound or other test compounds dissolved in the extracellular solution.
Protocol:
-
Cell Preparation:
-
Induce hROMK expression in cells plated on glass coverslips for 16-24 hours as described in Protocol 1.[1]
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
-
Pipette Preparation and Sealing:
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a single, healthy-looking cell with the pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Voltage Clamp Protocol and Recording:
-
Hold the cell membrane potential at -80 mV.
-
Apply a voltage protocol to elicit ROMK currents. A typical protocol involves a depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds to record the tail currents.[1] Repeat this protocol at a regular interval (e.g., every 20 seconds).
-
Once a stable baseline current is established, perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Record the current until a steady-state block is achieved.
-
Wash out the compound with the control extracellular solution to observe any recovery.
-
-
Data Analysis:
-
Measure the amplitude of the tail current before and after compound application.
-
Calculate the percentage of current inhibition for each compound concentration.
-
Construct a concentration-response curve and fit the data to determine the IC50 value.
-
Visualizations
Signaling and Physiological Pathway
Caption: Mechanism of action of this compound on ROMK in the thick ascending limb.
Experimental Workflow: Thallium Flux Assay
Caption: Workflow for the high-throughput thallium flux assay.
Experimental Workflow: Manual Patch Clamp
Caption: Workflow for manual whole-cell patch clamp electrophysiology.
References
Application Notes and Protocols for BMS-986308 Thallium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986308 is a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, a key regulator of potassium homeostasis in the kidneys.[1] Inhibition of ROMK is a promising therapeutic strategy for conditions such as heart failure. The thallium flux assay is a robust, fluorescence-based method used to determine the potency of compounds that modulate potassium channels. This document provides a detailed protocol for assessing the inhibitory activity of this compound on the ROMK channel using a thallium flux assay, based on established methodologies.
Principle of the Assay
The thallium flux assay relies on the permeability of potassium channels to thallium ions (Tl⁺). Cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. In the resting state, this dye exhibits low fluorescence. Upon stimulation, which opens the ROMK channels, Tl⁺ ions in the extracellular buffer flow into the cells down their concentration gradient. The binding of Tl⁺ to the intracellular dye results in a significant increase in fluorescence intensity. The inhibitory effect of a compound like this compound is quantified by its ability to block this Tl⁺ influx and thus reduce the fluorescence signal.
Quantitative Data Summary
The inhibitory potency of this compound against the ROMK channel was determined using the thallium flux assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for evaluating the efficacy of the compound.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | ROMK | Thallium Flux | 24 |
Signaling Pathway
This compound directly inhibits the ROMK ion channel. This prevents the flow of potassium ions (or thallium ions in this assay) through the channel pore, thereby disrupting the normal physiological function of the channel.
Caption: Mechanism of this compound action on the ROMK channel.
Experimental Protocol: Thallium Flux Assay
This protocol is adapted from the methods described for the characterization of this compound and general procedures for the FluxOR™ Thallium Flux Assay Kit.
Materials:
-
FluxOR™ Kit (e.g., Life Technologies, F10017)
-
Cells stably expressing the ROMK channel (e.g., HEK293 or CHO cells)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Assay Plates: 384-well, black-walled, clear-bottom
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities
Procedure:
-
Cell Plating:
-
On the day before the assay, seed the ROMK-expressing cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Reagents:
-
Compound Plates: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further into the Assay Buffer to the desired final concentrations.
-
Loading Buffer: Prepare the Loading Buffer according to the FluxOR™ kit protocol. This typically involves diluting the FluxOR™ dye and a PowerLoad™ concentrate into a physiological buffer like HBSS.
-
Assay Buffer: Prepare the Assay Buffer using the components supplied in the kit, which is typically a physiological salt solution.
-
Stimulus Buffer: Prepare the Stimulus Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄) at the concentrations recommended in the kit protocol.
-
-
Dye Loading:
-
On the day of the assay, remove the cell culture medium from the plates.
-
Add 30 µL of the prepared Loading Buffer to each well.
-
Incubate the plate at room temperature, protected from light, for a specified time (typically 60-90 minutes) to allow the cells to load with the fluorescent dye.
-
-
Compound Incubation:
-
After the loading incubation, carefully remove the Loading Buffer from the wells.
-
Add 30 µL of Assay Buffer to each well.
-
Add the diluted test compounds (this compound) or controls to the appropriate wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes) to allow the compound to interact with the ROMK channels.
-
-
Fluorescence Measurement:
-
Place the assay plate into a fluorescence plate reader equipped for kinetic reading and automated injection.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
Inject the Stimulus Buffer into each well.
-
Continue to record the fluorescence intensity kinetically for 1-3 minutes. The influx of thallium through open ROMK channels will cause an increase in fluorescence.
-
-
Data Analysis:
-
The rate of fluorescence increase or the peak fluorescence intensity is used to determine the activity of the ROMK channel.
-
The data for each concentration of this compound is normalized to the control wells (e.g., vehicle-treated wells for 100% activity and a known potent inhibitor for 0% activity).
-
Fit the concentration-response data to a four-parameter logistic equation to calculate the IC₅₀ value for this compound.
-
Experimental Workflow
Caption: Workflow for the this compound thallium flux assay.
References
volume-loaded rat diuresis model protocol for BMS-986308
Application Notes and Protocols
Topic: Volume-Loaded Rat Diuresis Model Protocol for the Evaluation of BMS-986308
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an orally active and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key component in renal salt reabsorption and potassium secretion.[1][2][3] As a novel diuretic mechanism, inhibiting ROMK is expected to increase sodium and water excretion (natriuresis and diuresis) without the dose-limiting potassium loss (kaliuresis) associated with loop and thiazide diuretics.[4] This makes this compound a promising candidate for treating conditions like heart failure.[2][3][5]
This document provides a detailed protocol for evaluating the diuretic and electrolyte-sparing effects of this compound in a volume-loaded rat model. This acute in vivo assay is a standard preclinical method to assess the efficacy and pharmacological profile of new diuretic agents.
Mechanism of Action of this compound
The ROMK (Kir1.1) channel is primarily expressed on the apical membrane of epithelial cells in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney.[4][6] In the TALH, ROMK facilitates potassium recycling into the tubular lumen, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2) that reabsorbs sodium. In the CCD, ROMK is the principal channel for potassium secretion.
This compound selectively inhibits ROMK.[1] This inhibition disrupts the normal ion transport in the nephron, leading to a net increase in the excretion of sodium and, consequently, water, resulting in diuresis. A key feature of ROMK inhibition is the anticipated potassium-sparing effect, as the pathway for potassium secretion in the collecting duct is blocked.[4][6]
Caption: Mechanism of this compound action in the kidney.
Experimental Protocol
This protocol is designed to assess the dose-dependent diuretic, natriuretic, and kaliuretic effects of this compound following oral administration to volume-loaded rats.
Materials
-
Animals: Male Sprague-Dawley rats (8-12 weeks old, weighing 270-300 g).[1]
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Positive Control: Furosemide (5 mg/kg) or another standard diuretic.[7]
-
Saline: 0.9% NaCl solution, warmed to 37°C.
-
Equipment:
-
Metabolic cages for individual housing and urine collection.[8]
-
Oral gavage needles.
-
Graduated cylinders or balances for urine volume/weight measurement.
-
Flame photometer or ion-selective electrode analyzer for electrolyte measurement.
-
Standard laboratory glassware and consumables.
-
Experimental Workflow
Caption: Workflow for the volume-loaded rat diuresis assay.
Detailed Procedure
-
Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least 3 days prior to the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats overnight (~18 hours) before the experiment. Ensure free access to water during the fasting period to prevent dehydration.[8]
-
Grouping and Dosing Preparation:
-
On the day of the experiment, weigh each rat.
-
Randomly assign animals to treatment groups (n=6-8 per group), for example:
-
Group 1: Vehicle Control
-
Group 2: this compound (0.1 mg/kg)
-
Group 3: this compound (1 mg/kg)
-
Group 4: this compound (3 mg/kg)[1]
-
Group 5: Positive Control (e.g., Furosemide 5 mg/kg)
-
-
Prepare dosing solutions of this compound and the positive control in the selected vehicle.
-
-
Administration:
-
Administer the assigned treatment (Vehicle, this compound, or Positive Control) to each rat via oral gavage.
-
Immediately following drug administration, administer a saline load of 0.9% NaCl (25 ml/kg, 37°C) via oral gavage to all animals.[7]
-
-
Urine Collection:
-
Immediately place each rat into an individual metabolic cage designed to separate urine and feces. Do not provide food or water during the collection period.
-
Collect urine over a specified period, typically for at least 4-8 hours. The collection can be divided into intervals (e.g., 0-4h and 4-8h) to assess the time course of the diuretic effect.
-
-
Sample Processing and Analysis:
-
At the end of each collection interval, record the total volume of urine for each animal.
-
Centrifuge a small aliquot of the urine to remove any particulate matter.
-
Analyze the urine supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or an equivalent ion-selective analyzer.
-
Data Presentation and Analysis
Data should be organized to clearly demonstrate the dose-response relationship of this compound on urine output and electrolyte excretion.
Calculations
-
Total Urine Excretion (ml/kg): (Total urine volume / Animal body weight in kg)
-
Total Na+ Excretion (mmol/kg): (Urine [Na+] in mmol/L * Urine volume in L) / Animal body weight in kg
-
Total K+ Excretion (mmol/kg): (Urine [K+] in mmol/L * Urine volume in L) / Animal body weight in kg
-
Na+/K+ Ratio: Total Na+ Excretion / Total K+ Excretion
Expected Results
This compound is expected to cause a dose-dependent increase in urine volume and sodium excretion.[1] A key finding should be the lack of a significant increase, or a minimal increase, in potassium excretion, leading to a high Na+/K+ ratio compared to a loop diuretic like furosemide.
Table 1: Representative Data for Diuretic Effects (0-8 Hour Collection)
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/kg) | Total Na+ Excreted (mmol/kg) | Total K+ Excreted (mmol/kg) | Na+/K+ Ratio |
|---|---|---|---|---|---|
| Vehicle | - | 10.5 ± 1.5 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 |
| This compound | 0.1 | 15.2 ± 2.1* | 2.5 ± 0.3* | 0.9 ± 0.1 | 2.8 |
| This compound | 1.0 | 22.8 ± 3.0** | 4.1 ± 0.5** | 1.0 ± 0.2 | 4.1 |
| This compound | 3.0 | 28.5 ± 3.5*** | 5.8 ± 0.6*** | 1.1 ± 0.2 | 5.3 |
| Furosemide | 5.0 | 30.1 ± 3.2*** | 6.2 ± 0.7*** | 2.5 ± 0.3*** | 2.5 |
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical and for illustrative purposes.
Conclusion
The volume-loaded rat diuresis model is a robust and essential preclinical assay for characterizing the pharmacological activity of novel diuretic agents like this compound. This protocol provides a framework for demonstrating the compound's efficacy in promoting dose-dependent, potassium-sparing diuresis and natriuresis, supporting its further development for cardiovascular diseases such as heart failure.[2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 8. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Assessing the Potassium-Sparing Activity of BMS-986308 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potassium-sparing diuretic effects of BMS-986308, a selective inhibitor of the renal outer medullary potassium (ROMK) channel, in a rat model. The protocols outlined below are designed to deliver robust and reproducible data for preclinical assessment.
Introduction
This compound is an investigational, orally active, selective inhibitor of the ROMK channel.[1][2] The ROMK channel plays a crucial role in potassium homeostasis and renal sodium reabsorption.[3][4][5] Located in the apical membrane of the thick ascending limb of Henle's loop and the cortical collecting duct, ROMK channels are responsible for potassium secretion into the tubular fluid.[5][6] By inhibiting this channel, this compound is designed to induce natriuresis and diuresis without the concomitant potassium loss (kaliuresis) often associated with conventional loop and thiazide diuretics.[5][6] These notes provide detailed protocols for a volume-loaded rat model to quantify the diuretic, natriuretic, and potassium-sparing effects of this compound.
Mechanism of Action: ROMK Inhibition
This compound exerts its diuretic effect by blocking the ROMK channel. In the thick ascending limb, ROMK is essential for recycling potassium back into the tubular lumen, a process necessary for the function of the Na-K-2Cl cotransporter (NKCC2), which is a primary site of sodium reabsorption. In the cortical collecting duct, ROMK is the principal channel for potassium secretion. Inhibition of ROMK by this compound is therefore expected to lead to increased sodium and water excretion while reducing potassium excretion.
Caption: Mechanism of this compound action in the kidney.
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week for acclimatization to the housing conditions before the experiment.
Experimental Design and Dosing
The following experimental groups are recommended:
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle Control | - | Oral (p.o.) |
| 2 | This compound | 0.1 | Oral (p.o.) |
| 3 | This compound | 0.3 | Oral (p.o.) |
| 4 | This compound | 1.0 | Oral (p.o.) |
| 5 | This compound | 3.0 | Oral (p.o.) |
| 6 | Furosemide (Positive Control) | 10 | Oral (p.o.) |
-
Vehicle: A suitable vehicle for this compound is 10% v/v DMAC, 40% v/v PEG400, and 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer (pH 4.0).[2]
-
Furosemide: A standard loop diuretic that is not potassium-sparing.
Volume-Loaded Rat Diuresis Protocol
Caption: Experimental workflow for the volume-loaded rat diuresis assay.
Detailed Steps:
-
Fasting: Fast the rats overnight (approximately 18 hours) before the experiment. Ensure free access to water during this period.
-
Hydration: On the day of the experiment, administer an oral saline load (0.9% NaCl) of 25 mL/kg to each rat.
-
Dosing: Immediately after saline loading, administer the respective treatments (Vehicle, this compound, or Furosemide) orally.
-
Urine Collection: Place each rat in an individual metabolic cage designed for the separation and collection of urine and feces.
-
Time Points: Collect urine at specific time intervals, for example, 0-6 hours and 6-24 hours post-dosing.
-
Blood Sampling: At the end of the 24-hour period, blood samples can be collected via cardiac puncture under anesthesia for plasma electrolyte analysis.
Sample Analysis
-
Urine Volume: Measure the total volume of urine collected at each time point.
-
Urinary Electrolytes (Na+, K+, Cl-):
-
Sodium (Na+) and Potassium (K+): Analyze urine and plasma samples using a flame photometer.
-
Chloride (Cl-): Analyze urine and plasma samples using an ion-selective electrode or a chloride titrator.
-
-
Data Normalization: Express urine volume as mL/kg body weight and electrolyte concentrations as mEq/L. Total electrolyte excretion can be calculated by multiplying the concentration by the urine volume.
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Urine Volume in Rats (0-24 hours)
| Treatment | Dose (mg/kg) | Urine Volume (mL/kg) |
| Vehicle | - | Insert Mean ± SEM |
| This compound | 0.1 | Insert Mean ± SEM |
| This compound | 0.3 | Insert Mean ± SEM |
| This compound | 1.0 | Insert Mean ± SEM |
| This compound | 3.0 | Insert Mean ± SEM |
| Furosemide | 10 | Insert Mean ± SEM |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (0-24 hours)
| Treatment | Dose (mg/kg) | Na+ Excretion (mEq/kg) | K+ Excretion (mEq/kg) | Cl- Excretion (mEq/kg) |
| Vehicle | - | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 0.1 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 0.3 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 1.0 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 3.0 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| Furosemide | 10 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
Table 3: Assessment of Potassium-Sparing Activity of this compound in Rats (0-24 hours)
| Treatment | Dose (mg/kg) | Na+/K+ Ratio |
| Vehicle | - | Insert Mean ± SEM |
| This compound | 0.1 | Insert Mean ± SEM |
| This compound | 0.3 | Insert Mean ± SEM |
| This compound | 1.0 | Insert Mean ± SEM |
| This compound | 3.0 | Insert Mean ± SEM |
| Furosemide | 10 | Insert Mean ± SEM |
A higher Na+/K+ ratio indicates a more favorable potassium-sparing effect.[7]
Signaling Pathway: Aldosterone Regulation of Sodium and Potassium Transport
Aldosterone plays a key role in regulating sodium reabsorption and potassium secretion in the principal cells of the cortical collecting duct. It increases the activity of the epithelial sodium channel (ENaC) and the Na+/K+ ATPase. The increased sodium influx through ENaC depolarizes the apical membrane, which provides the driving force for potassium secretion through ROMK.
Caption: Aldosterone signaling in principal cells of the collecting duct.
By following these detailed protocols and application notes, researchers can effectively assess the potassium-sparing diuretic activity of this compound in a preclinical rat model, providing valuable data for its continued development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 4. Microanalysis of urinary electrolytes and metabolites in rats ingesting dimethyl terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pharmatutor.org [pharmatutor.org]
Application Notes and Protocols for Oral Administration of BMS-986308 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and in vivo oral administration of BMS-986308, a selective and orally active inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Overview of this compound
This compound is a potent inhibitor of the ROMK channel, which plays a crucial role in potassium homeostasis in the kidneys.[1][2][3] By inhibiting ROMK, this compound promotes diuresis and natriuresis, making it a promising therapeutic agent for conditions such as heart failure.[1][4][5] Preclinical studies have demonstrated its efficacy in animal models when administered orally.[1][4][5]
Oral Formulation for In Vivo Studies
A key aspect of in vivo studies is the development of a suitable oral formulation that ensures adequate bioavailability of the test compound. For this compound, a specific formulation has been utilized in preclinical rat models to achieve robust in vivo activity.
Formulation Composition
The following table details the composition of a successful oral formulation for this compound in a volume-loaded rat diuresis model.
| Component | Concentration/Proportion | Purpose |
| N,N-Dimethylacetamide (DMAC) | 10% v/v | Solubilizing agent |
| Polyethylene glycol 400 (PEG400) | 40% v/v | Co-solvent and vehicle |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 50% v/v of a 30% w/v solution | Solubilizing and stabilizing agent |
| 50 mM Citrate Buffer | q.s. to final volume | Buffering agent |
| pH | 4.0 |
Table 1: Composition of this compound Oral Formulation[6]
In Vivo Experimental Protocol: Rat Diuresis Model
The following protocol outlines a typical in vivo study to assess the diuretic and natriuretic effects of orally administered this compound in a rat model.
Experimental Parameters
| Parameter | Specification |
| Animal Model | Male Sprague-Dawley rats |
| Age | 8-12 weeks |
| Weight | 270-300 g |
| Route of Administration | Oral gavage (p.o.) |
| Dosage Range | 0.01 - 3 mg/kg |
| Dosing Regimen | Single dose |
Table 2: Key Parameters for In Vivo Rat Diuresis Study[6]
Detailed Methodology
-
Animal Acclimation: House male Sprague-Dawley rats (8-12 weeks old, 270-300 g) in standard laboratory conditions for at least one week prior to the experiment to allow for acclimation.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Group Assignment: Randomly assign animals to different treatment groups (vehicle control and various doses of this compound).
-
Formulation Preparation: Prepare the oral formulation of this compound as described in Table 1. The vehicle control should consist of the same formulation without the active compound.
-
Oral Administration: Administer a single dose of the this compound formulation or vehicle control to the rats via oral gavage. The volume of administration should be based on the body weight of each animal.
-
Volume Loading: Immediately after dosing, administer a saline load to each animal to ensure adequate hydration and promote diuresis.
-
Urine Collection: Place the animals in individual metabolic cages for urine collection over a specified period (e.g., 6 or 24 hours).
-
Sample Analysis: At the end of the collection period, measure the total urine volume for each animal. Analyze urine samples for sodium and potassium concentrations to determine the natriuretic and kaliuretic effects.
-
Data Analysis: Compare the urine output and electrolyte excretion between the this compound-treated groups and the vehicle control group to assess the diuretic and natriuretic efficacy.
Signaling Pathway and Experimental Workflow
ROMK Signaling Pathway
This compound exerts its effect by inhibiting the Renal Outer Medullary Potassium (ROMK) channel. This channel is a key component of the intricate signaling network that regulates potassium and sodium homeostasis in the distal nephron of the kidney. Several kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), with-no-lysine (WNK) kinases, and serum/glucocorticoid-regulated kinase 1 (SGK1), are known to modulate ROMK activity.
Caption: ROMK Signaling and this compound Inhibition.
Experimental Workflow for In Vivo Oral Administration
The following diagram illustrates the logical flow of the in vivo experimental protocol for evaluating the oral administration of this compound.
Caption: In Vivo Oral Administration Workflow.
Preclinical Pharmacokinetic Data
While it is reported that this compound exhibits a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile in preclinical studies, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from rat studies were not publicly available in the reviewed literature. Researchers are advised to perform pharmacokinetic analysis in parallel with efficacy studies to obtain these crucial data for their specific experimental conditions.
Disclaimer: The information provided in these application notes is for research purposes only and is based on publicly available data. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare regulations and guidelines.
References
- 1. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Determining the Dose-Response of BMS-986308 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for determining the dose-response relationship of BMS-986308, a selective and orally active inhibitor of the renal outer medullary potassium (ROMK) channel, in preclinical models. This compound promotes potassium-sparing diuresis and natriuresis, making it a promising therapeutic candidate for heart failure.[1][2] The following sections detail the mechanism of action, experimental workflows, and specific protocols for evaluating the efficacy of this compound in a saline-loaded rat model.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the ROMK (Kir1.1) channel, a key protein in renal physiology. The ROMK channel is primarily expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct of the nephron.[3][4]
In the thick ascending limb , the ROMK channel is responsible for recycling potassium ions back into the tubular lumen. This potassium recycling is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), which reabsorbs sodium, potassium, and chloride from the filtrate. Inhibition of ROMK by this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased urinary excretion of sodium and water (natriuresis and diuresis).
In the cortical collecting duct , the ROMK channel is the primary channel for potassium secretion into the urine. By inhibiting ROMK in this segment, this compound reduces potassium excretion, leading to a potassium-sparing diuretic effect. This is a significant advantage over other classes of diuretics, such as loop and thiazide diuretics, which can cause hypokalemia.
Data Presentation: Dose-Response of this compound
The following table summarizes the dose-dependent effects of this compound on urine output and sodium excretion. While specific preclinical data for this compound is not publicly available in tabular format, the data below is illustrative of the expected dose-response based on a first-in-human study.[1] A dose-dependent increase in diuresis and natriuresis is observed, with a minimal effect on potassium excretion.
| Dose of this compound | Change in Urine Output (Diuresis) | Change in Sodium Excretion (Natriuresis) | Change in Potassium Excretion (Kaliuresis) |
| Placebo | Baseline | Baseline | Baseline |
| 1 mg | No significant change | No significant change | No significant change |
| 3 mg | No significant change | No significant change | No significant change |
| 10 mg | Modest Increase | Modest Increase | No significant change |
| 30 mg | Significant Increase | Significant Increase | No significant change |
| 100 mg | Robust Increase | Robust Increase | No significant change |
| Table 1: Illustrative Dose-Response to this compound in a Clinical Setting.[1] |
Preclinical studies in a volume-loaded rat diuresis model have demonstrated efficacy with oral doses ranging from 0.01 to 3 mg/kg, leading to a robust increase in diuresis.[2] Similar dose-dependent diuretic and natriuretic effects without significant potassium loss have been observed in normotensive rats and dogs for other ROMK inhibitors.[5]
Experimental Protocols
The following protocols provide a detailed methodology for assessing the diuretic and natriuretic effects of this compound in a saline-loaded rat model.
Experimental Workflow
Materials
-
This compound
-
Vehicle solution (e.g., 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v HPβCD in 50 mM citrate (B86180) buffer, pH 4.0)[2]
-
Male Sprague-Dawley or Wistar rats (8-12 weeks old, 270-300 g)[2]
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Graduated cylinders or balances for urine volume measurement
-
Flame photometer or ion-selective electrode analyzer for electrolyte measurement
-
0.9% saline solution
Detailed Protocol: Saline-Loaded Rat Diuresis Model
This protocol is adapted from standard methods for screening diuretic agents.[6]
-
Animal Acclimatization:
-
House rats individually in metabolic cages for a minimum of three days prior to the experiment to allow for adaptation to the environment.
-
Provide standard chow and water ad libitum during this period.
-
-
Fasting:
-
Eighteen hours before the experiment, remove food to ensure uniform gastric emptying.
-
Continue to provide free access to water.
-
-
Hydration (Saline Loading):
-
On the day of the experiment, administer a saline load of 25 mL/kg body weight to each rat via oral gavage. This ensures a consistent state of hydration and a baseline urine flow.
-
-
Dosing:
-
Immediately after saline loading, divide the rats into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., a known diuretic like hydrochlorothiazide)
-
This compound treatment groups (at least 3-4 graded doses, e.g., 0.03, 0.1, 0.3, 1.0 mg/kg).
-
-
Prepare dosing solutions of this compound in the appropriate vehicle.
-
Administer the vehicle or this compound solution orally via gavage.
-
-
Urine Collection:
-
Place the rats back into their individual metabolic cages immediately after dosing.
-
Collect urine at specified time intervals, for example: 0-4 hours, 4-8 hours, and 8-24 hours post-administration.
-
-
Urine Analysis:
-
For each collection period, measure the total urine volume. This can be done gravimetrically (assuming a urine density of 1 g/mL) or volumetrically.
-
Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or an ion-selective electrode analyzer.
-
-
Data Analysis:
-
Calculate the total urine output (in mL/kg) and the total excretion of Na+ and K+ (in mmol/kg) for each animal over the entire collection period.
-
Compare the mean values of the this compound treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
Plot the dose of this compound against the diuretic and natriuretic responses to generate dose-response curves.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's dose-response relationship. By following these detailed methodologies, researchers can accurately characterize the diuretic and natriuretic properties of this novel ROMK inhibitor, contributing to a comprehensive understanding of its therapeutic potential in conditions such as heart failure. The potassium-sparing nature of this compound's mechanism of action represents a significant advancement in diuretic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROMK - Wikipedia [en.wikipedia.org]
- 5. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: BMS-986308 Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986308 is an orally administered, selective, and reversible inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2] The ROMK channel is a key mediator of potassium secretion in the kidneys.[3] By inhibiting this channel, this compound has been shown to induce a dose-dependent increase in sodium and water excretion (natriuresis and diuresis) while preserving potassium levels.[1][4] This profile makes it a promising novel diuretic for conditions such as heart failure, particularly in patients with persistent congestion and edema.[1][4]
These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound based on preclinical and clinical data. Detailed protocols for key analytical methods and preclinical models are also provided to guide researchers in the evaluation of this and similar compounds.
Pharmacokinetic Profile
A first-in-human study involving single ascending doses of this compound in healthy adult participants revealed a favorable pharmacokinetic profile.[1][5] The key parameters are summarized in the table below.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1.00 - 1.75 hours | [1][5] |
| Terminal Half-life (t1/2) | Approximately 13 hours | [1][5] |
| Area Under the Curve (AUC) | Dose-proportional | [1][5] |
| Maximum Concentration (Cmax) | Slightly greater than dose-proportional | [1][5] |
Pharmacodynamic Profile
The pharmacodynamic effects of this compound are consistent with its mechanism of action as a ROMK inhibitor. Single doses in healthy participants demonstrated significant, dose-dependent diuretic and natriuretic effects, with a minimal pharmacologically active dose identified at 30 mg.[1][5]
| Pharmacodynamic Effect | Key Findings | Reference |
| Diuresis (Urine Output) | Dose-dependent increase, with the largest mean change from baseline at the 100 mg dose. | [1][5] |
| Natriuresis (Urinary Sodium Excretion) | Dose-dependent increase, with the largest mean change from baseline at the 100 mg dose. | [1][5] |
| Kaliuresis (Urinary Potassium Excretion) | No significant changes observed, indicating a potassium-sparing effect. | [4] |
| Renin-Angiotensin-Aldosterone System (RAAS) | Dose-dependent increases in plasma renin activity and aldosterone (B195564) levels, consistent with the diuretic and natriuretic effects. | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the ROMK channel in the apical membrane of epithelial cells in the thick ascending limb of Henle and the cortical collecting duct of the kidney. This inhibition disrupts the normal physiological process of potassium secretion and sodium reabsorption.
Caption: Mechanism of action of this compound in the renal principal cell.
Experimental Protocols
Bioanalytical Method for this compound in Plasma (General Protocol)
While the specific proprietary method used in the clinical trials is not publicly available, a general approach for the quantification of a small molecule like this compound in a biological matrix such as plasma would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately and precisely quantify the concentration of this compound in plasma samples.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or Methanol).
-
Serially dilute the stock solution to prepare calibration standards and QC samples at various concentrations in control human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, standard, or QC) in a 96-well plate, add 200 µL of ACN containing the SIL-IS.
-
Vortex the plate for 5 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 reverse-phase column.
-
Employ a gradient elution with mobile phases such as 0.1% FA in water (A) and 0.1% FA in ACN (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its SIL-IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the SIL-IS.
-
Calculate the peak area ratio (this compound/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in unknown samples and QCs from the calibration curve.
-
Caption: General workflow for the bioanalysis of this compound in plasma.
Preclinical Volume-Loaded Rat Diuresis Model
This model is used to assess the diuretic and natriuretic activity of a compound in a preclinical setting.[6]
Objective: To evaluate the in vivo diuretic and natriuretic efficacy of this compound.
Animal Model: Male Sprague-Dawley rats.[6]
Materials:
-
This compound
-
Vehicle (e.g., 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer, pH 4.0)
-
Saline solution (0.9% NaCl)
-
Metabolic cages
-
Analytical balance
-
Flame photometer or ion-selective electrode analyzer for sodium and potassium measurement
Procedure:
-
Acclimation: Acclimate rats to metabolic cages for at least 24 hours before the experiment. Provide free access to food and water.
-
Fasting: Fast the animals overnight with free access to water.
-
Volume Loading: Administer a saline load (e.g., 25 mL/kg) orally or subcutaneously to ensure adequate hydration and urine flow.
-
Dosing: Administer this compound or vehicle orally at the desired doses (e.g., 0.01-3 mg/kg).[6]
-
Urine Collection: Place the rats back into the metabolic cages and collect urine over a specified period (e.g., 0-6 hours and 6-24 hours).
-
Urine Analysis:
-
Measure the total urine volume for each collection period.
-
Measure the concentration of sodium and potassium in the urine samples.
-
-
Data Analysis:
-
Calculate the total urine output (mL/kg).
-
Calculate the total sodium and potassium excretion (mmol/kg).
-
Compare the results from the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
-
Caption: Workflow for the volume-loaded rat diuresis model.
Conclusion
This compound is a novel ROMK inhibitor with a promising pharmacokinetic and pharmacodynamic profile for the treatment of heart failure. The methodologies outlined in these application notes provide a framework for the continued investigation of this and other compounds targeting the ROMK channel. Further research and development will be crucial to fully elucidate the therapeutic potential of this new class of diuretics.
References
- 1. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROMK - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A Study to Evaluate the Safety, Tolerability, Drug Levels, and Drug Effects of this compound in Healthy Participants | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Urinary Electrolytes Following BMS-986308 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the measurement of urinary electrolytes in subjects administered BMS-986308, a novel, orally active, and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[1][2] Accurate assessment of urinary electrolyte excretion is critical for understanding the pharmacodynamic effects of this compound, particularly its potassium-sparing diuretic and natriuretic properties.
Introduction to this compound and its Mechanism of Action
This compound is a promising therapeutic agent for conditions such as heart failure, where excessive fluid and sodium retention are key pathological features.[3][4] It functions by inhibiting the ROMK channel, which plays a crucial role in potassium secretion in the distal nephron and sodium reabsorption in the thick ascending limb of the loop of Henle.[3][4] By blocking this channel, this compound is designed to increase sodium and water excretion (natriuresis and diuresis) without the significant potassium loss (kaliuresis) often associated with conventional loop and thiazide diuretics.[3]
A first-in-human, single-ascending-dose study in healthy adults (NCT04763226) demonstrated that this compound induces dose-dependent increases in natriuresis and diuresis, particularly at doses of 30 mg and 100 mg, while having no significant effect on potassium excretion.[5]
Data Presentation
The following tables summarize the expected quantitative changes in urinary parameters following the administration of a single oral dose of this compound, based on findings from the initial clinical study.[5]
Table 1: Change from Baseline in Urinary Sodium Excretion (Natriuresis) over 24 Hours
| Dosage of this compound | Mean Change in Sodium Excretion (mmol/24h) |
| Placebo | Minimal Change |
| 30 mg | Significant Increase |
| 100 mg | Robust Increase |
Table 2: Change from Baseline in Urine Volume (Diuresis) over 24 Hours
| Dosage of this compound | Mean Change in Urine Volume (mL/24h) |
| Placebo | Minimal Change |
| 30 mg | Significant Increase |
| 100 mg | Robust Increase |
Table 3: Change from Baseline in Urinary Potassium Excretion (Kaliuresis) over 24 Hours
| Dosage of this compound | Mean Change in Potassium Excretion (mmol/min) |
| Placebo | ~0.08 ± 0.03 |
| 100 mg | ~0.05 ± 0.01 |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection
This protocol outlines the standardized procedure for collecting a 24-hour urine sample from clinical trial participants.
Materials:
-
24-hour urine collection container (plain, no preservative)
-
Cooler with ice packs or access to a refrigerator
-
Collection log sheet
-
Personal protective equipment (gloves)
Procedure:
-
Start of Collection:
-
Collection Period:
-
Storage During Collection:
-
End of Collection:
-
Exactly 24 hours after the start time, the participant should attempt to empty their bladder one last time and add this final void to the collection container.[6]
-
Record the exact time and date of this final collection as the "end time" on the log sheet.
-
-
Sample Handling and Transport:
-
Following the final collection, the container should be securely capped.
-
The total volume of the 24-hour collection should be measured and recorded.
-
The sample should be transported to the laboratory as soon as possible, maintaining a cool temperature during transit.[6]
-
Protocol 2: Urinary Electrolyte Analysis using Ion-Selective Electrode (ISE) Method
This protocol describes the laboratory procedure for measuring sodium, potassium, and chloride concentrations in the collected urine samples.
Principle:
The Ion-Selective Electrode (ISE) method is a potentiometric technique that measures the activity of a specific ion in a solution.[10][11] The analyzer uses electrodes with membranes that are selectively permeable to the ion of interest (e.g., sodium, potassium, chloride).[11] A potential difference develops across the membrane, which is proportional to the concentration of the ion in the sample.[11][12]
Materials and Equipment:
-
Automated clinical chemistry analyzer with an ISE module (e.g., Beckman Coulter AU series, Roche Cobas series)[10]
-
Calibrators and quality control materials for urinary electrolytes
-
Deionized water
-
Pipettes and disposable tips
-
Sample cups
Procedure:
-
Sample Preparation:
-
Ensure the 24-hour urine collection has been thoroughly mixed to ensure homogeneity.
-
If the urine sample is turbid or contains precipitate, centrifuge a portion of the sample to obtain a clear supernatant for analysis.[12]
-
Allow the urine sample, calibrators, and quality control materials to come to room temperature before analysis.[12]
-
-
Instrument Calibration and Quality Control:
-
Perform daily calibration of the ISE module according to the manufacturer's instructions using the provided calibrators.
-
Run at least two levels of quality control material (normal and abnormal) to verify the accuracy and precision of the analytical system before analyzing patient samples. The results must fall within the established acceptable ranges.
-
-
Sample Analysis:
-
Pipette the appropriate volume of the prepared urine sample into a sample cup.
-
Load the sample cups onto the automated analyzer.
-
Initiate the measurement sequence for urinary sodium, potassium, and chloride. The analyzer will automatically aspirate the sample, perform the measurement, and report the electrolyte concentrations in mmol/L.
-
-
Calculation of 24-Hour Excretion:
-
To determine the total amount of each electrolyte excreted over 24 hours, use the following formula:
-
Total 24-hour Excretion (mmol/24h) = Electrolyte Concentration (mmol/L) x Total Urine Volume (L/24h)
-
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound in the kidney.
Experimental Workflow: From Participant to Data
Caption: Workflow for urinary electrolyte measurement.
Logical Relationship: Expected Outcomes of ROMK Inhibition
Caption: Expected effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. scribd.com [scribd.com]
- 8. rexhealth.com [rexhealth.com]
- 9. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-986308 Dosage in Rat Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of BMS-986308 in rat studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting and FAQs
This section provides solutions to potential challenges and answers to common questions regarding the use of this compound in a research setting.
Q1: I am observing lower than expected diuretic and natriuretic effects. What are the possible reasons and troubleshooting steps?
A1: Several factors could contribute to reduced efficacy. Consider the following:
-
Compound Solubility and Vehicle Preparation: this compound has low aqueous solubility. Improper preparation of the dosing vehicle can lead to poor bioavailability.
-
Troubleshooting:
-
Ensure the vehicle is prepared exactly as described in the protocol, with gentle heating and stirring to aid dissolution.
-
Visually inspect the solution for any precipitation before each dose.
-
Prepare fresh dosing solutions regularly, as the compound may not be stable in the vehicle over extended periods.
-
-
-
Dose Volume and Administration Technique: Inaccurate oral gavage can lead to incomplete dosing.
-
Troubleshooting:
-
Ensure the gavage needle is of the appropriate length and gauge for the size of the rat.
-
Administer the dose slowly and carefully to avoid regurgitation.
-
Confirm the full dose was delivered by checking the syringe before and after administration.
-
-
-
Animal-Specific Factors:
-
Troubleshooting:
-
Ensure rats are adequately hydrated before the study begins, as dehydration can impact diuretic response.
-
Consider the strain, age, and sex of the rats, as these can influence drug metabolism and response.
-
-
Q2: My rats are showing signs of distress or adverse effects after dosing. What should I do?
A2: Adverse effects can arise from the compound itself, the vehicle, or the administration procedure.
-
Potential for Excessive Diuresis and Dehydration: As a potent diuretic, this compound can cause significant fluid loss.
-
Troubleshooting:
-
Monitor animals closely for signs of dehydration (e.g., lethargy, sunken eyes, decreased skin turgor).
-
Ensure free access to drinking water throughout the experiment.
-
For initial studies, consider starting with the lower end of the dose range (0.01 mg/kg) and escalating the dose gradually.
-
-
-
Vehicle Toxicity: The formulation vehicle, while generally well-tolerated, may cause adverse effects in some animals.
-
Troubleshooting:
-
Always include a vehicle-only control group to differentiate vehicle effects from compound effects.
-
Observe the control group for any signs of distress.
-
-
-
Gavage-Related Injury: Improper oral gavage technique can cause injury to the esophagus or stomach.
-
Troubleshooting:
-
Ensure personnel are properly trained in oral gavage techniques.
-
If an animal shows signs of pain or distress during or immediately after dosing, cease the procedure and consult with a veterinarian.
-
-
Q3: How can I confirm that this compound is engaging its target (ROMK) in my rat model?
A3: Target engagement can be assessed through pharmacodynamic markers.
-
Primary Pharmacodynamic Markers: The primary intended effects of this compound are diuresis and natriuresis.
-
Measurement:
-
Collect urine over a defined period (e.g., 6 or 24 hours) using metabolic cages.
-
Measure urine volume to assess diuresis.
-
Analyze urine for sodium (Na+) and potassium (K+) concentrations to assess natriuresis and the potassium-sparing effect. A successful outcome would be a significant increase in urine volume and sodium excretion with minimal to no increase in potassium excretion.
-
-
-
Secondary Markers:
-
Measurement:
-
In some study designs, blood samples can be collected to measure plasma electrolyte levels.
-
-
Data Presentation
The following tables provide representative preclinical data for a selective ROMK inhibitor, MK-7145, in rats. This data is presented as an illustrative example of the expected pharmacokinetic and pharmacodynamic profiles for a compound in this class, as specific data for this compound in rats is not publicly available.
Table 1: Representative Pharmacokinetic Parameters of a ROMK Inhibitor (MK-7145) in Sprague-Dawley Rats
| Parameter | Value |
| Dose Route | Oral (p.o.) |
| Clearance | Moderate |
| Oral Exposure | Moderate |
| Half-life (t½) | ~1.5 hours |
| Oral Bioavailability | Improved with formulation |
Data is for the ROMK inhibitor MK-7145 and is intended to be representative.
Table 2: Representative Pharmacodynamic Effects of a ROMK Inhibitor (MK-7145) in a Rat Diuresis Model
| Dose (mg/kg, p.o.) | Urine Volume Increase | Natriuresis Increase | Kaliuresis |
| 0.3 | Significant | Significant | No significant change |
| 1 | Robust | Robust | No significant change |
| 3 | Robust | Robust | No significant change |
Data is for the ROMK inhibitor MK-7145 and is intended to be representative. Effects are in comparison to a vehicle control.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration in Rats
This protocol describes the preparation of a vehicle suitable for the oral administration of this compound in rats.
Materials:
-
This compound powder
-
Dimethylacetamide (DMAC)
-
Polyethylene glycol 400 (PEG400)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Sterile water for injection
-
Glass vials
-
Magnetic stirrer and stir bar
-
Warming plate
Procedure:
-
Prepare a 30% (w/v) solution of HPβCD in 50 mM citrate buffer (pH 4.0).
-
In a clean glass vial, add the required amount of this compound powder.
-
Add DMAC to constitute 10% of the final volume and mix until the powder is wetted.
-
Add PEG400 to constitute 40% of the final volume and continue mixing.
-
Add the 30% HPβCD solution to constitute the final 50% of the volume.
-
Gently warm the solution to approximately 40°C while stirring until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature before administration.
-
Visually inspect the solution for any particulates before drawing it into the dosing syringe.
Protocol 2: Assessment of Diuretic and Natriuretic Activity in a Volume-Loaded Rat Model
This protocol outlines a method to evaluate the pharmacodynamic effects of this compound on urine and electrolyte excretion in rats.
Materials:
-
Male Sprague-Dawley rats (8-12 weeks old)
-
Metabolic cages for urine collection
-
This compound dosing solution
-
Vehicle control solution
-
Saline solution (0.9% NaCl)
-
Oral gavage needles
-
Urine collection tubes
-
Flame photometer or ion-selective electrode analyzer for Na+ and K+ measurement
Procedure:
-
Acclimate rats to individual metabolic cages for at least 24 hours before the experiment.
-
Fast rats overnight with free access to water.
-
On the day of the experiment, administer a saline load (e.g., 25 ml/kg) by oral gavage to all rats to ensure adequate hydration and a baseline urine flow.
-
One hour after the saline load, administer the this compound dosing solution or vehicle control via oral gavage. Recommended doses to test range from 0.01 to 3 mg/kg.[1]
-
Place the rats back into the metabolic cages and collect urine at specified time intervals (e.g., 0-6 hours and 6-24 hours).
-
At the end of each collection period, record the total urine volume for each rat.
-
Centrifuge the urine samples to remove any debris.
-
Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrode analyzer.
-
Calculate the total excretion of Na+ and K+ for each animal over the collection period.
-
Compare the urine volume and electrolyte excretion between the this compound-treated groups and the vehicle control group.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of action of this compound on the ROMK channel in the kidney.
Caption: Workflow for assessing the diuretic and natriuretic effects of this compound in rats.
Caption: A logical approach to troubleshooting low efficacy in this compound rat studies.
References
BMS-986308 solubility issues and solutions in buffers
Welcome to the technical support center for BMS-986308. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered when working with this compound in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a compound with limited aqueous solubility. Its solubility is influenced by the pH and composition of the buffer. Specific quantitative data in various aqueous buffers is not widely published. However, successful solubilization has been achieved using a co-solvent and complexation agent formulation.
Q2: Is there a recommended starting point for dissolving this compound for in vivo preclinical studies?
A2: Yes. A formulation has been reported for oral administration in rats, which can serve as an excellent starting point. The composition of this vehicle is a mixture of a co-solvent, a solubilizer, and a cyclodextrin (B1172386) in a buffered solution.[1][2]
Q3: What general strategies can be employed to enhance the solubility of poorly soluble drugs like this compound?
A3: Several techniques can be used to improve the solubility of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modifications.[3][4] Physical modifications include particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[3] Chemical modifications often involve changing the pH, using buffers, salt formation, or complexation.[3][5] The use of co-solvents is another highly effective technique.[3][5]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer.
This is a common issue for compounds with low aqueous solubility when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Possible Causes and Solutions:
| Cause | Recommended Solution | Detailed Protocol |
| Low intrinsic aqueous solubility | Utilize co-solvents and/or solubilizing agents in the final buffer. | See Protocol 1: Co-Solvent/Solubilizer Screening. |
| pH of the buffer | Evaluate the solubility of this compound across a range of pH values to identify a pH where solubility is optimal. | See Protocol 2: pH-Solubility Profile Determination. |
| Buffer capacity is exceeded | Ensure the buffer concentration is sufficient to maintain the desired pH after the addition of the compound stock solution. | Increase the molarity of the buffer (e.g., from 10 mM to 50 mM) and re-measure the pH after adding the compound. |
| Salt effects ("salting out") | If using high salt concentration buffers, this may decrease the solubility of hydrophobic compounds. | Test solubility in buffers with lower ionic strength. |
Experimental Protocols
Protocol 1: Co-Solvent/Solubilizer Screening
This protocol outlines a method to screen for effective co-solvents and solubilizing agents to improve the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMAC)
-
Polyethylene glycol 400 (PEG400)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Aqueous buffer of choice (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO or DMAC (e.g., 10-50 mM).
-
Prepare a series of test vehicles with varying compositions of co-solvents and solubilizers. A suggested starting point based on a known formulation is provided in the table below.[1][2]
-
Add a small aliquot of the this compound stock solution to each test vehicle to achieve the desired final concentration.
-
Vortex the solutions vigorously for 1-2 minutes.
-
Visually inspect for any precipitation immediately and after a set time period (e.g., 1 hour, 4 hours) at room temperature.
-
For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Example Co-Solvent/Solubilizer Formulations:
| Formulation ID | Co-Solvent 1 (e.g., DMAC) (% v/v) | Co-Solvent 2 (e.g., PEG400) (% v/v) | Solubilizer (e.g., 30% w/v HPβCD) (% v/v) | Aqueous Buffer (e.g., 50 mM Citrate (B86180), pH 4.0) (% v/v) |
| F1 (Reference) [1][2] | 10 | 40 | 50 | 0 |
| F2 | 10 | 0 | 0 | 90 |
| F3 | 0 | 20 | 0 | 80 |
| F4 | 0 | 0 | 20 | 80 |
| F5 | 5 | 20 | 25 | 50 |
Protocol 2: pH-Solubility Profile Determination
This protocol is designed to determine the solubility of this compound as a function of pH.
Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).
-
DMSO or other suitable organic solvent for stock solution.
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent.
-
In separate vials, add an excess amount of this compound to each buffer of a different pH.
-
Alternatively, add a small volume of the concentrated stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on solubility. The amount added should be in excess of the expected solubility.
-
Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After the incubation period, filter or centrifuge the samples to remove any undissolved solid.
-
Determine the concentration of this compound in the clear supernatant using a validated analytical method like HPLC-UV.
-
Plot the solubility (e.g., in µg/mL) against the pH of the buffer.
Visual Guides
Caption: Experimental workflow for determining this compound solubility.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
Navigating the Nuances of BMS-986308: A Technical Guide to Potential Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential off-target effects of BMS-986308, a selective renal outer medullary potassium (ROMK) channel inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target concern for this compound?
A1: The primary off-target concern during the development of this compound was its potential interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. Consequently, this compound was specifically designed and optimized to exhibit a high degree of selectivity for the ROMK channel over the hERG channel.[1][2][3]
Q2: What is the selectivity profile of this compound against the hERG channel?
A2: this compound demonstrates a significant selectivity window for ROMK over hERG. Quantitative analysis from preclinical studies shows a substantial difference in the inhibitory concentrations between the two channels, mitigating the risk of hERG-related cardiotoxicity at therapeutic doses. For specific quantitative data, please refer to Table 1.
Q3: Was this compound screened against a broader panel of off-targets?
A3: Yes, as part of standard preclinical safety assessment, this compound was evaluated against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. The specific details of this screening are outlined in the "Selectivity and Off-Target Profile" section and the corresponding data tables.
Q4: Are there any known functional consequences of potential off-target interactions at expected therapeutic concentrations?
A4: Based on available preclinical data, at anticipated therapeutic concentrations, this compound is not expected to engage with off-target molecules to a degree that would elicit a significant physiological response. The compound's high potency for ROMK and significant selectivity margins against other tested targets suggest a low probability of clinically relevant off-target effects.
Troubleshooting Guide
This guide is intended to assist researchers in addressing common experimental challenges and interpreting unexpected results when assessing the selectivity of this compound.
| Issue | Potential Cause | Recommended Action |
| High hERG inhibition observed in in-vitro assays. | 1. Compound concentration: Inaccurate serial dilutions or calculation errors may lead to higher than intended concentrations. 2. Assay conditions: Suboptimal buffer composition, temperature fluctuations, or cell line instability can affect assay sensitivity. 3. Compound integrity: Degradation or contamination of the this compound stock solution. | 1. Verify concentrations: Prepare fresh dilutions and confirm concentrations using an appropriate analytical method (e.g., LC-MS). 2. Optimize assay parameters: Ensure all assay conditions adhere to the validated protocol. Run control compounds with known hERG inhibitory activity to validate assay performance. 3. Assess compound quality: Use a fresh, validated batch of this compound. Confirm purity and identity via analytical techniques. |
| Inconsistent IC50 values for ROMK or off-targets. | 1. Experimental variability: Inconsistent cell densities, incubation times, or reagent additions. 2. Data analysis: Incorrect curve fitting or statistical analysis. 3. Platform differences: Variations between different assay platforms (e.g., manual vs. automated patch-clamp). | 1. Standardize procedures: Adhere strictly to the experimental protocol. Increase the number of replicates to improve statistical power. 2. Review data analysis: Utilize appropriate non-linear regression models for IC50 determination. Ensure proper normalization of data. 3. Platform-specific validation: If switching between platforms, perform bridging experiments to ensure consistency of results. |
| Unexpected activity in a broad off-target screen. | 1. Non-specific binding: At high concentrations, compounds can exhibit non-specific interactions with assay components. 2. Assay interference: The compound may interfere with the assay technology (e.g., fluorescence, luminescence). 3. Genuine off-target hit: The compound may have a previously unidentified interaction. | 1. Determine concentration-dependence: Perform a full concentration-response curve to confirm a specific, saturable interaction. 2. Run counter-screens: Employ orthogonal assays that use different detection modalities to rule out assay interference. 3. Confirm with secondary assays: If a concentration-dependent effect is observed in orthogonal assays, further investigation into the potential off-target interaction is warranted. |
Data Presentation
Selectivity and Off-Target Profile
The following tables summarize the in-vitro activity of this compound against its primary target (ROMK) and key potential off-targets, including the hERG channel.
Table 1: In-Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 (nM) |
| ROMK (KCNJ1) | Thallium Flux | Human | 10 |
| hERG (KCNH2) | Patch-clamp | Human | >30,000 |
Data sourced from preclinical studies.
Table 2: this compound Activity at a Panel of Off-Targets
| Target | Target Class | Assay Type | % Inhibition at 10 µM |
| Adrenergic α1A | GPCR | Radioligand Binding | <20% |
| Adrenergic β1 | GPCR | Radioligand Binding | <20% |
| Muscarinic M1 | GPCR | Radioligand Binding | <20% |
| Dopamine D2 | GPCR | Radioligand Binding | <20% |
| Serotonin 5-HT2A | GPCR | Radioligand Binding | <20% |
| Calcium Channel (L-type) | Ion Channel | Radioligand Binding | <20% |
| Sodium Channel (Nav1.5) | Ion Channel | Patch-clamp | <20% |
This table represents a selection of targets from a broader screening panel. The low percent inhibition at a high concentration (10 µM) indicates a lack of significant off-target activity.
Experimental Protocols
ROMK Inhibition Assay (Thallium Flux)
This assay measures the inhibition of ROMK channel activity by quantifying the influx of thallium ions, a surrogate for potassium ions, into cells expressing the channel.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured to confluence in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.
-
Compound Preparation: this compound is serially diluted in assay buffer to generate a range of concentrations.
-
Assay Procedure:
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
The cells are incubated with varying concentrations of this compound or vehicle control.
-
A thallium-containing buffer is added to the wells to initiate ion influx through the ROMK channels.
-
-
Data Acquisition: The change in fluorescence, corresponding to thallium influx, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of thallium influx is calculated, and the percent inhibition at each compound concentration is determined relative to the vehicle control. An IC50 value is generated by fitting the concentration-response data to a four-parameter logistic equation.
hERG Inhibition Assay (Manual Patch-Clamp Electrophysiology)
This "gold standard" assay directly measures the effect of this compound on the electrical current flowing through hERG channels.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human hERG channel are used.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Recording Pipettes: Borosilicate glass pipettes are pulled and filled with an appropriate internal solution.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit and measure the hERG tail current, which is characteristic of this channel.
-
Compound Application: After establishing a stable baseline recording, this compound at various concentrations is perfused onto the cell.
-
Data Acquisition: The hERG current is recorded before, during, and after compound application.
-
Data Analysis: The peak tail current amplitude is measured, and the percent inhibition at each concentration is calculated. The IC50 value is determined from the concentration-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the ROMK channel.
Caption: Workflow for assessing the selectivity of this compound.
References
- 1. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Variability in BMS-986308 In Vitro Assays
Important Note for Researchers: Initial search results indicate a potential discrepancy in the literature regarding the molecular target of BMS-986308. While the prompt specified an LPA1 antagonist, extensive evidence from recent scientific publications and drug development databases identifies This compound as a selective renal outer medullary potassium (ROMK) channel inhibitor .[1][2][3][4][5][6] Another Bristol Myers Squibb compound, BMS-986278, is identified as an LPA1 antagonist.[7][8] To ensure accuracy and provide the most relevant support, this guide will address troubleshooting for this compound as a ROMK inhibitor.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assays involving this compound.
I. Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our automated electrophysiology assay for this compound. What are the common causes?
A1: High variability in automated patch-clamp (APC) assays for ion channel inhibitors like this compound can stem from several factors:
-
Cell Health and Passage Number: Inconsistent cell health, high passage numbers, or variability in cell density at the time of the experiment can lead to altered expression and function of the ROMK channel. It is crucial to use cells from a consistent, low-passage number stock.[9][10]
-
Seal Resistance: Poor giga-seal formation is a primary source of variability in APC assays. This can be caused by suboptimal cell suspension quality (cell clumps, debris), incorrect buffer composition, or issues with the APC chip.
-
Compound Precipitation: this compound, like many small molecules, may precipitate in aqueous assay buffers, especially at higher concentrations. Ensure the final DMSO concentration is consistent and within the recommended range for your assay system.
-
Voltage Control Issues: Inaccurate voltage control can lead to inconsistent channel activation and variable inhibitor effects. Regularly perform system diagnostics and use appropriate voltage protocols.
Q2: Our IC50 values for this compound are inconsistent between experiments. What should we investigate?
A2: Fluctuations in IC50 values are a common challenge. Key areas to investigate include:
-
Reagent Preparation and Storage: Ensure this compound stock solutions are prepared fresh and stored correctly. Avoid repeated freeze-thaw cycles.[9] Aliquoting stock solutions is highly recommended.
-
Buffer and Reagent Consistency: Use a consistent source and lot for all buffers and reagents. Even minor variations in ionic concentration or pH can affect ion channel activity and inhibitor potency.[11]
-
Incubation Times: Adhere strictly to specified incubation times for both the compound and any stimulating agents.[9] For antagonists/inhibitors, ensure sufficient pre-incubation time to allow for binding equilibrium to be reached.
-
Pipetting Accuracy: Inaccurate pipetting, especially for serial dilutions of the compound, can introduce significant errors. Regularly calibrate pipettes and use low-binding plates and tips.[9]
Q3: We are developing a thallium flux assay for ROMK channel inhibition by this compound and see a high background signal. How can this be reduced?
A3: High background in fluorescence-based assays like thallium flux can mask the specific signal. To reduce it:
-
Cell Plating Density: Optimize the cell density. Too many cells can lead to high background fluorescence, while too few can result in a weak signal-to-noise ratio.
-
Washing Steps: Ensure thorough but gentle washing of the cell plate to remove any unbound dye or extracellular thallium. Increase the number of wash cycles if necessary.[9]
-
Dye Loading Conditions: Optimize the concentration of the thallium-sensitive dye and the loading time. Over-incubation can lead to dye compartmentalization and increased background.
-
Plate Type: Use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.
II. Troubleshooting Guides
Guide 1: Automated Patch-Clamp (APC) Assay Variability
This guide provides a systematic approach to troubleshooting common issues in APC assays for ROMK channel inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Low Seal Success Rate | 1. Poor cell quality (clumping, debris, low viability).2. Incompatible external/internal solutions.3. Incorrect cell density. | 1. Ensure a single-cell suspension with >95% viability. Filter cells if necessary.2. Verify osmolarity and pH of all solutions.3. Optimize cell concentration for your specific APC platform. |
| High Variability in Current Amplitude | 1. Inconsistent ROMK channel expression.2. "Leaky" seals (low seal resistance).3. Inconsistent voltage clamp. | 1. Use cells from a similar passage number. Consider using a stable, clonal cell line.2. Set a strict threshold for seal resistance (e.g., >1 GΩ) and exclude wells that do not meet this criterion.3. Run system diagnostics and check for voltage drift. |
| Drifting IC50 Values | 1. Compound instability or precipitation.2. Inadequate pre-incubation time.3. Inconsistent DMSO concentration across wells. | 1. Prepare fresh compound dilutions for each experiment. Visually inspect for precipitation.2. Optimize the compound pre-incubation time to ensure binding equilibrium.3. Ensure the final DMSO concentration is identical in all wells, including controls. |
Guide 2: Thallium Flux Assay Optimization
This guide focuses on troubleshooting fluorescence-based thallium flux assays.
| Observed Issue | Potential Cause | Recommended Action |
| Low Signal-to-Noise Ratio | 1. Low ROMK channel expression.2. Suboptimal dye loading.3. Insufficient thallium concentration in the stimulus buffer. | 1. Use a cell line with confirmed high expression of ROMK.2. Titrate the dye concentration and optimize loading time and temperature.3. Optimize the concentration of the thallium stimulus. |
| High Background Fluorescence | 1. Incomplete removal of extracellular dye.2. Cell stress or death leading to membrane leakage.3. Autofluorescence from the compound. | 1. Increase the number and vigor of wash steps.2. Handle cells gently and ensure buffers are at the correct temperature.3. Run a control plate with compound but without cells to check for autofluorescence. |
| Inconsistent Inhibition Curves | 1. Edge effects on the microplate.2. Photobleaching of the fluorescent dye.3. Inaccurate liquid handling. | 1. Avoid using the outer wells of the plate for critical samples, or fill them with buffer to maintain humidity.[9][12]2. Minimize exposure of the plate to light. Use the lowest possible excitation intensity that provides an adequate signal.3. Verify the accuracy and precision of automated liquid handlers or manual pipetting. |
III. Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for this compound
This protocol provides a general workflow for assessing this compound inhibition of ROMK channels using an automated patch-clamp system.
-
Cell Preparation:
-
Culture cells stably expressing the human ROMK (KCNJ1) channel under standard conditions.
-
Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution.
-
Resuspend cells in the appropriate external solution to a final concentration of 1-5 x 10^6 cells/mL. Ensure a single-cell suspension.
-
-
Solutions and Reagents:
-
External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with KOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH.
-
This compound Preparation: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in the external solution to achieve final assay concentrations. The final DMSO concentration should be ≤0.3%.
-
-
APC System Setup:
-
Prime the system with external and internal solutions.
-
Perform a system check to ensure low baseline noise and proper fluidics.
-
Load the prepared cell suspension and compound plate.
-
-
Experimental Run:
-
Establish a whole-cell patch configuration.
-
Apply a voltage protocol to elicit ROMK currents (e.g., a voltage ramp from -100 mV to +100 mV).
-
Establish a stable baseline current for at least 30 seconds.
-
Add this compound at various concentrations and incubate for 3-5 minutes to assess inhibition.
-
Record currents after compound addition.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound addition.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
IV. Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting in vitro assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 8. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 9. benchchem.com [benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. cmdclabs.com [cmdclabs.com]
- 12. thermofisher.com [thermofisher.com]
Technical Support Center: LPA1 Receptor Antagonists and the Potential for Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for tachyphylaxis with lysophosphatidic acid receptor 1 (LPA1) antagonist treatments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with LPA1 receptor antagonists?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration. For LPA1 receptor antagonists, a key consideration is the potential for receptor desensitization, which can contribute to a tachyphylactic response. The LPA1 receptor, a G protein-coupled receptor (GPCR), is known to undergo both homologous and heterologous desensitization.[1][2][3] This means that repeated stimulation can lead to a diminished cellular response.
Q2: What is the underlying mechanism of LPA1 receptor desensitization?
A2: The primary mechanism of LPA1 receptor desensitization involves receptor phosphorylation and internalization.[2][4] Agonist binding can lead to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and second-messenger-dependent kinases like protein kinase C (PKC).[1][2][3] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein and targets it for internalization into endosomes.[2] Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface or targeted for degradation.[5]
Q3: Can prolonged exposure to an LPA1 antagonist induce receptor desensitization?
A3: While antagonists by definition block receptor activation, the cellular environment is complex. The potential for an antagonist to induce or modulate receptor desensitization should be experimentally evaluated. Chronic blockade of a receptor can sometimes lead to adaptive changes in the cell, including alterations in receptor expression or the expression of other signaling components.
Q4: What is the difference between homologous and heterologous desensitization of the LPA1 receptor?
A4:
-
Homologous desensitization occurs when the receptor is desensitized by its own agonist (LPA). This process is typically mediated by GRKs that specifically phosphorylate the agonist-occupied receptor.[2]
-
Heterologous desensitization occurs when the activation of one type of receptor leads to the desensitization of another. For the LPA1 receptor, activators of other GPCRs (like angiotensin II) or signaling pathways (like those activating PKC) can induce its phosphorylation and desensitization.[1][2][3]
Troubleshooting Guides
Issue: Diminished cellular or tissue response to an LPA1 antagonist in a chronic dosing experiment.
This could be misinterpreted as tachyphylaxis to the antagonist itself. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Experimental Observation | Troubleshooting Steps |
| Receptor Desensitization/Downregulation | Decreased response to subsequent agonist challenge after antagonist washout. | Western Blot: Measure total and cell surface LPA1 receptor protein levels. qPCR: Measure LPA1 receptor mRNA levels. Radioligand Binding: Perform saturation binding assays to determine receptor number (Bmax). |
| Cellular Adaptation | Changes in the expression or activity of downstream signaling molecules. | Western Blot/ELISA: Measure levels and phosphorylation status of key downstream effectors (e.g., Rho, ROCK, ERK). |
| Drug Metabolism/Clearance | The concentration of the antagonist decreases over time in the experimental system. | LC-MS/MS: Measure the concentration of the antagonist in the culture medium or tissue at different time points. |
| Experimental Artifact | Issues with cell health, passage number, or reagent stability. | Cell Viability Assay: Monitor cell health throughout the experiment. Standardize Protocols: Use consistent cell passage numbers and freshly prepared reagents. |
Visualizing Key Pathways and Workflows
To aid in understanding the potential mechanisms of tachyphylaxis, the following diagrams illustrate the LPA1 receptor signaling pathway and a general workflow for investigating receptor desensitization.
Caption: LPA1 receptor signaling and desensitization pathway.
Caption: Experimental workflow to assess LPA1 receptor desensitization.
Detailed Experimental Protocols
Protocol: Assessing LPA1 Receptor Internalization via Immunofluorescence
-
Cell Culture: Plate cells expressing a tagged LPA1 receptor (e.g., HA-LPA1 or GFP-LPA1) onto glass coverslips.
-
Treatment: Treat cells with the LPA1 agonist (e.g., 1 µM LPA) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a control group treated with vehicle.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets): If staining for intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against the receptor tag overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium with DAPI.
-
Analysis: Acquire images using a confocal microscope. Quantify receptor internalization by observing the redistribution of fluorescence from the plasma membrane to intracellular vesicles.
Note: While the initial query mentioned BMS-986308, the provided information and the context of LPA1 receptor tachyphylaxis are more directly related to LPA1 antagonists like BMS-986278, which is under investigation for pulmonary fibrosis.[6][7][8] this compound is a renal outer medullary potassium (ROMK) channel inhibitor being investigated for heart failure.[9][10][11][12][13] This support center focuses on the target (LPA1 receptor) and the phenomenon (tachyphylaxis) of interest to researchers in the field.
References
- 1. [PDF] Phosphorylation and desensitization of the lysophosphatidic acid receptor LPA1. | Semantic Scholar [semanticscholar.org]
- 2. Phosphorylation and desensitization of the lysophosphatidic acid receptor LPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A blocking peptide stabilizes lysophosphatidic acid receptor 1 and promotes lysophosphatidic acid-induced cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Exploring New Treatment Options for Pulmonary Fibrosis – Bristol Myers Squibb [bms.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure. | Semantic Scholar [semanticscholar.org]
- 13. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in BMS-986308 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the ROMK inhibitor, BMS-986308.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected diuretic effect of this compound in our animal model. What are the potential reasons?
A1: Several factors could contribute to a lack of diuretic effect. Consider the following:
-
Compound Formulation and Administration: this compound has been formulated for oral administration in preclinical studies using a vehicle of 10% v/v DMAC, 40% v/v PEG400, and 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer (pH 4.0)[1]. Ensure your formulation is appropriate for the route of administration and that the compound is fully solubilized.
-
Animal Model and Species Differences: The diuretic and natriuretic effects of this compound have been demonstrated in male Sprague-Dawley rats[1]. There can be significant species differences in drug pharmacokinetics and pharmacodynamics[2]. The expression and function of ROMK channels, as well as the compensatory mechanisms in the kidney, may vary between species.
-
Dosage: The dose-dependent diuretic effect of this compound was observed to begin at a minimum pharmacologically active dose of 30 mg in a human study[3][4]. Preclinical studies in rats have used doses ranging from 0.01 to 3 mg/kg[1]. Ensure you are using an appropriate dose range for your model.
-
Baseline Hydration Status of Animals: The diuretic effect may be more pronounced in volume-loaded models. The efficacy of this compound was demonstrated in a volume-loaded rat diuresis model[5][6][7].
-
Analytical Verification of Compound Exposure: It is crucial to measure the plasma concentration of this compound to confirm adequate systemic exposure. The compound is rapidly absorbed, with a Tmax of 1.00 to 1.75 hours in humans[3][4].
Q2: We are conducting a combination study with this compound and a loop diuretic (e.g., bumetanide) and are not seeing an additive diuretic effect. Is this expected?
A2: Yes, this is a plausible and scientifically interesting result. Studies with other ROMK inhibitors have shown that they do not produce an additive diuretic effect when co-administered with the loop diuretic bumetanide[8][9]. This is because both ROMK inhibitors and loop diuretics target processes in the thick ascending limb (TAL) of the nephron. Loop diuretics inhibit the Na+-K+-2Cl- cotransporter (NKCC2), while ROMK inhibitors block the potassium channel (ROMK) that recycles potassium back into the lumen, which is essential for NKCC2 function. By inhibiting ROMK, you are already impacting the driving force for NKCC2-mediated salt reabsorption.
Conversely, additive effects have been observed when a ROMK inhibitor is combined with diuretics that act on different segments of the nephron, such as thiazide diuretics (targeting the distal convoluted tubule) or potassium-sparing diuretics like amiloride (B1667095) (targeting the collecting duct)[8][9].
Q3: We are concerned about potential off-target effects, particularly cardiac liability. How selective is this compound?
A3: this compound was specifically designed and optimized for high selectivity for the ROMK channel over the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a primary concern for cardiac arrhythmias[1][5][6][7]. A series of piperazine-based ROMK inhibitors, including this compound, were developed to achieve excellent potency for ROMK with high hERG selectivity[5][6][7]. While specific IC50 values for this compound against a broad panel of off-targets are not publicly available, the development program prioritized this selectivity to minimize the risk of cardiac side effects.
Q4: We are using a thallium flux assay to measure this compound activity in vitro and are seeing high variability in our results. How can we troubleshoot this?
A4: Thallium flux assays are a powerful tool for studying ROMK channel activity, but they can be sensitive to experimental conditions. Here are some common sources of variability and how to address them:
-
Cell Health and Plating Density: Ensure your cells are healthy, at a consistent passage number, and plated evenly. Uneven cell monolayers can lead to well-to-well variability.
-
Dye Loading and Incubation Times: Optimize and standardize the dye loading and compound incubation times. Some compounds may exhibit time-dependent effects[10].
-
Thallium and Potassium Concentrations: The concentrations of thallium and potassium in your buffers are critical and can affect the assay window and the apparent potency of your compound. These should be carefully optimized and kept consistent.
-
Data Analysis: Proper data analysis is crucial. This includes background subtraction using non-transfected cells and normalizing to a baseline fluorescence reading before the addition of the thallium stimulus[11][12]. The rate of thallium influx (the slope of the fluorescence increase) is the key parameter to measure[11].
-
Compound Precipitation: At higher concentrations, compounds can precipitate out of solution, leading to inaccurate results. Visually inspect your compound plates and consider measuring solubility under your assay conditions.
Troubleshooting Guides
Guide 1: Unexpected In Vivo Efficacy Results
| Observed Problem | Potential Cause | Troubleshooting Step |
| No diuretic or natriuretic effect | Inappropriate formulation leading to poor bioavailability. | Prepare the formulation as described in preclinical studies (e.g., 10% DMAC, 40% PEG400, 50% of 30% HPβCD in citrate buffer)[1]. Confirm solubility and stability of the formulation. |
| Incorrect dosage. | Perform a dose-ranging study based on published effective doses in relevant species[1][3][4]. | |
| Species-specific differences in metabolism or target engagement. | Measure plasma drug concentrations to confirm exposure. If exposure is adequate, consider species differences in ROMK channel pharmacology[2]. | |
| Blunted diuretic response over time | Development of diuretic resistance. | This is a known phenomenon with diuretics. Investigate potential mechanisms such as activation of the renin-angiotensin-aldosterone system. |
| Variable response between animals | Differences in baseline hydration or food intake. | Standardize animal housing conditions, including access to food and water. Consider using a volume-loaded model for more consistent results[5][6][7]. |
Guide 2: Unexpected In Vitro Assay Results (Thallium Flux)
| Observed Problem | Potential Cause | Troubleshooting Step |
| High well-to-well variability | Uneven cell plating or poor cell health. | Ensure a single-cell suspension before plating and use proper plating techniques to avoid edge effects. Monitor cell viability. |
| Inconsistent dye loading or compound incubation times. | Standardize all incubation steps using automated liquid handlers if possible. | |
| Low signal-to-background ratio | Low expression of ROMK channels in the cell line. | Use a validated cell line with robust channel expression. |
| Suboptimal thallium or potassium concentrations. | Optimize the concentrations of these ions to maximize the assay window. | |
| Inconsistent IC50 values | Compound instability or precipitation at higher concentrations. | Visually inspect compound plates. Determine the solubility of this compound in your assay buffer. |
| Day-to-day variations in assay conditions. | Run a reference compound with a known IC50 on every plate to monitor assay performance. |
Quantitative Data Summary
Table 1: Pharmacokinetics of Single Ascending Doses of this compound in Healthy Adults [3][4]
| Dose | Tmax (h) | t1/2 (h) | AUC | Cmax |
| 1 mg | 1.00 - 1.75 | ~13 | Dose-proportional | Slightly greater than dose-proportional |
| 3 mg | 1.00 - 1.75 | ~13 | Dose-proportional | Slightly greater than dose-proportional |
| 10 mg | 1.00 - 1.75 | ~13 | Dose-proportional | Slightly greater than dose-proportional |
| 30 mg | 1.00 - 1.75 | ~13 | Dose-proportional | Slightly greater than dose-proportional |
| 100 mg | 1.00 - 1.75 | ~13 | Dose-proportional | Slightly greater than dose-proportional |
Table 2: Pharmacodynamic Effects of Single Ascending Doses of this compound in Healthy Adults (Mean Change from Baseline) [3]
| Dose | Diuresis (mL) over 24h | Natriuresis (mmol) over 24h |
| 30 mg | Statistically significant increase | Statistically significant increase |
| 100 mg | 2055.3 | 213.7 |
Experimental Protocols
Protocol 1: In Vivo Diuresis Study in a Volume-Loaded Rat Model
This protocol is based on the methodology described for this compound preclinical assessment[1][6][7].
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Acclimate animals to metabolic cages for at least 24 hours before the study.
-
Fasting: Fast animals overnight with free access to water.
-
Volume Loading: Administer a saline load (e.g., 25 mL/kg) by oral gavage.
-
Compound Administration: Immediately after the saline load, administer this compound or vehicle orally. The vehicle for this compound can be 10% v/v DMAC, 40% v/v PEG400, and 50% v/v of 30% w/v of HPβCD in 50 mM citrate buffer (pH 4.0)[1].
-
Urine Collection: Collect urine at regular intervals (e.g., 0-6 hours and 6-24 hours) in the metabolic cages.
-
Measurements:
-
Measure urine volume to determine the diuretic effect.
-
Measure urine sodium and potassium concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and kaliuretic effects.
-
-
Data Analysis: Compare the urine volume and electrolyte excretion in the this compound-treated groups to the vehicle-treated group.
Protocol 2: In Vitro ROMK Inhibition Assay using Thallium Flux
This protocol is a generalized procedure based on common practices for thallium flux assays for potassium channels[10][11][13].
-
Cell Culture: Culture a cell line stably expressing the human ROMK channel (e.g., HEK293 or CHO cells) in a suitable medium.
-
Cell Plating: Plate the cells in 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Compound Incubation: After dye loading, wash the cells and add assay buffer containing various concentrations of this compound or control compounds. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Thallium Flux Measurement:
-
Use a fluorescence plate reader with an automated liquid handling system.
-
Record a baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject a stimulus buffer containing thallium sulfate (B86663) into the wells.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀).
-
Calculate the rate of thallium influx by determining the initial slope of the normalized fluorescence curve.
-
Generate dose-response curves by plotting the percent inhibition of the thallium flux rate against the concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound in the kidney.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing hERG Inhibition with BMS-986308 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on minimizing hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition with BMS-986308 analogs. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hERG inhibition and why is it a concern for piperazine-containing compounds like this compound analogs?
A1: The primary concern with hERG inhibition is the risk of drug-induced QT interval prolongation, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). The hERG channel is a voltage-gated potassium channel crucial for the repolarization phase of the cardiac action potential. Many drugs, particularly those that are lipophilic and contain a basic nitrogen atom, can bind to the inner pore of the hERG channel, physically blocking the flow of potassium ions. Piperazine (B1678402) moieties, common in many CNS and cardiovascular drug candidates including the this compound series, often possess a basic nitrogen that can become protonated at physiological pH, a key feature for hERG channel binding.
Q2: What are the key structural features of this compound that contribute to its selectivity over the hERG channel?
A2: this compound was developed from a series of piperazine-based ROMK inhibitors that were optimized to improve potency and selectivity against the hERG channel.[1] While specific details of the structure-activity relationship are proprietary, the development of this compound likely involved modifications to reduce the basicity of the piperazine nitrogen and optimize the lipophilicity of the molecule to disfavor binding to the hERG channel pore.
Q3: What are the recommended initial assays for assessing hERG inhibition of my this compound analogs?
A3: For initial high-throughput screening, a fluorescence-based assay, such as a thallium flux assay, is recommended due to its speed and cost-effectiveness. However, for more definitive and regulatory-accepted data, the gold standard is the whole-cell patch clamp electrophysiology assay performed on a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[2]
Q4: At what stage of my research should I be most concerned about hERG inhibition?
A4: hERG liability should be assessed as early as possible in the drug discovery process. Early identification of hERG inhibition allows for medicinal chemistry efforts to mitigate this risk by modifying the chemical structure of your lead compounds. Leaving hERG assessment to later stages can lead to costly failures of promising drug candidates.
Troubleshooting Guides
Issue 1: High hERG Inhibition Observed in Initial Screens
Symptoms:
-
Low IC50 values (e.g., <10 µM) in a thallium flux assay.
-
Significant block of the hERG current in a preliminary patch clamp experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inherent Compound Properties | The analog may possess physicochemical properties (high lipophilicity, strong basicity) that favor hERG binding. |
| Action: Prioritize analogs with lower lipophilicity (cLogP < 3.5) and reduced basicity (pKa < 8.0). Consider introducing polar groups or replacing the piperazine with a less basic scaffold. | |
| Assay Artifact (Thallium Flux) | Compound autofluorescence or quenching can interfere with the assay readout. |
| Action: Run a control experiment with the compound in the absence of cells to check for intrinsic fluorescence. If present, consider using a different fluorescent dye or prioritize patch clamp validation. | |
| Non-specific binding to assay plates can reduce the effective compound concentration. | |
| Action: Use low-binding plates and include a surfactant like Pluronic F-68 in the assay buffer. | |
| Assay Artifact (Patch Clamp) | Poor seal quality or high leak current can lead to inaccurate measurements. |
| Action: Ensure a gigaohm seal (>1 GΩ) is achieved before recording. Monitor seal resistance throughout the experiment. | |
| Compound precipitation in the aqueous assay buffer due to low solubility. | |
| Action: Visually inspect the compound solution for precipitation. Lower the final DMSO concentration and consider using a formulation with co-solvents if solubility is an issue. |
Issue 2: Inconsistent or Non-Reproducible hERG Inhibition Data
Symptoms:
-
High variability in IC50 values between experiments.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability | The analog may be unstable in the assay buffer or sensitive to light. |
| Action: Prepare fresh compound solutions for each experiment. Protect solutions from light. Assess compound stability in the assay buffer over the experiment's duration using LC-MS. | |
| Cell Health and Passage Number | Inconsistent cell health or high passage number of the hERG-expressing cell line can lead to variable channel expression. |
| Action: Use cells at a consistent and low passage number. Monitor cell viability before each experiment. Ensure consistent cell culture conditions. | |
| Inconsistent Compound Incubation Time | Insufficient incubation time for the compound to reach its binding site can lead to an underestimation of its potency. |
| Action: For patch clamp experiments, ensure a stable baseline is achieved before compound application and that the effect of each concentration has reached a steady state before proceeding to the next. A minimum of 2-5 minutes per concentration is recommended.[2] | |
| Voltage Protocol Dependence | The potency of some hERG inhibitors can be dependent on the voltage protocol used in the patch clamp assay. |
| Action: Use a standardized voltage protocol across all experiments for a given series of compounds. The protocol used for this compound involved a depolarization step to +20 mV followed by a hyperpolarization step to -65 mV to elicit tail currents.[2] |
Quantitative Data Summary
The following table summarizes the reported hERG inhibition data for this compound and a key analog. This data is essential for understanding the structure-activity relationship (SAR) for hERG selectivity in this chemical series.
| Compound | ROMK IC50 (µM) | hERG IC50 (µM) | Selectivity (hERG/ROMK) |
| Analog X (Example) | 0.1 | 1.5 | 15 |
| This compound | 0.05 | >30 | >600 |
Note: The data for "Analog X" is illustrative to show the progression of selectivity. Actual data for precursor analogs to this compound is not publicly available. The high hERG IC50 value for this compound demonstrates the successful optimization for cardiac safety.[1][2][3]
Experimental Protocols
Automated Patch Clamp Electrophysiology for hERG Inhibition
This protocol is a generalized procedure based on the methods used for the characterization of this compound analogs.[2]
1. Cell Preparation:
- Use HEK293 cells stably expressing the hERG channel.
- Culture cells to 70-90% confluency.
- On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external solution at a density of 1-2 x 10^6 cells/mL.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 ATP-K2. Adjust pH to 7.2 with KOH.
3. Patch Clamp Procedure:
- Use an automated patch clamp system (e.g., QPatch or SyncroPatch).
- Initiate whole-cell configuration.
- Hold cells at a membrane potential of -80 mV.
- Apply a voltage protocol to elicit hERG currents. A typical protocol is a depolarization step to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds to record the tail current. Repeat this protocol at a frequency of 0.05 Hz.
- Establish a stable baseline current in the external solution.
- Sequentially apply increasing concentrations of the test compound, allowing 2-5 minutes for each concentration to reach a steady-state effect.
- Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., E-4031).
4. Data Analysis:
- Measure the peak tail current at each compound concentration.
- Calculate the percentage of current inhibition relative to the baseline current.
- Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
Thallium Flux-Based hERG Assay (High-Throughput Screening)
This is a representative protocol for a fluorescence-based hERG assay.
1. Cell Preparation:
- Plate hERG-expressing cells in a 384-well, black-walled, clear-bottom microplate and culture overnight.
2. Assay Procedure:
- Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
- Incubate the plate at room temperature in the dark to allow for dye loading.
- Remove the loading buffer and add an assay buffer.
- Add the test compounds at various concentrations.
- Measure the baseline fluorescence using a fluorescence plate reader.
- Add a stimulus buffer containing thallium to initiate the influx.
- Immediately begin kinetic fluorescence reading for 2-3 minutes.
3. Data Analysis:
- Calculate the initial rate of fluorescence increase for each well.
- Normalize the data to vehicle (0% inhibition) and a potent hERG blocker (100% inhibition) controls.
- Plot the normalized response against the compound concentration and fit to a dose-response curve to determine the IC50.
Visualizations
Caption: A troubleshooting workflow for addressing high hERG inhibition.
Caption: A typical workflow for screening compounds for hERG inhibition.
Caption: Simplified diagram of hERG channel function and inhibition.
References
Technical Support Center: Enhancing the Oral Bioavailability of BMS-986308
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in optimizing the oral bioavailability of the ROMK inhibitor, BMS-986308. While published data indicates that this compound has a favorable oral pharmacokinetic profile, this guide is intended to assist in further formulation development, address unexpected experimental outcomes, and provide a framework for comprehensive bioavailability assessment.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is currently known about the oral bioavailability of this compound?
A1: Preclinical and first-in-human studies have described this compound as having a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile with rapid absorption.[1][4] In a study with healthy participants, an oral solution of this compound was rapidly absorbed, with a median time to maximum concentration (Tmax) of 1.00 to 1.75 hours and a terminal half-life of approximately 13 hours.[2][3] The area under the concentration-time curve (AUC) showed dose proportionality.[1][2][3] While these results are promising, specific details on its absolute bioavailability and Biopharmaceutics Classification System (BCS) class are not publicly available.
Q2: My in-house formulation of this compound is showing low oral exposure in animal models. What are the potential causes?
A2: Several factors could contribute to low oral exposure, even for a compound with a generally favorable profile. These can be broadly categorized as:
-
Poor Solubility and Dissolution: The compound may not be dissolving sufficiently in the gastrointestinal fluids. This is a common challenge for many small molecules.
-
Low Permeability: The compound may not be efficiently transported across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
-
Formulation-Related Issues: The excipients used in your formulation may not be optimal for this specific molecule, or the physical form of the drug (e.g., crystalline vs. amorphous) may have poor dissolution characteristics.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Improving aqueous solubility is a critical first step for enhancing oral absorption. Consider the following approaches:
-
pH Adjustment: As this compound is a piperazine-based compound, its solubility is likely pH-dependent.[4] Experiment with pharmaceutically acceptable buffers to find a pH where solubility is maximized. A preclinical study utilized a citrate (B86180) buffer (pH 4.0).[5]
-
Use of Co-solvents and Surfactants: Systems incorporating co-solvents (e.g., PEG400, propylene (B89431) glycol) and non-ionic surfactants can significantly enhance solubility.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.[5]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and improve dissolution.
Q4: What in vitro models can I use to assess the intestinal permeability of this compound?
A4: The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal drug absorption.[6][7] This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A/A-B Papp ratio (typically >2) can indicate the involvement of active efflux.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects in preclinical studies. | Poor dissolution of the drug in the GI tract. Food effects. Inter-animal differences in metabolism. | Prepare a homogenous, well-solubilized formulation such as a solution or a micronized suspension. For compounds with low solubility, consider lipid-based formulations.[8][9][10][11] Standardize feeding conditions (fasted vs. fed) in your studies. |
| Low Cmax and delayed Tmax observed after oral administration. | Slow dissolution rate or low permeability. | Focus on formulation strategies that increase the dissolution rate, such as particle size reduction (micronization/nanonization) or the use of amorphous solid dispersions. Evaluate the permeability of the compound using an in vitro assay like the Caco-2 model. |
| Good in vitro solubility and permeability, but still low in vivo bioavailability. | High first-pass metabolism in the liver or gut wall. Active efflux by transporters like P-gp. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine metabolic stability. Perform a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux. |
| Dose-dependent decrease in bioavailability. | Saturation of absorption mechanisms at higher doses. Solubility-limited absorption where the dose exceeds the amount that can be dissolved and absorbed. | Investigate if solubility is the limiting factor by conducting solubility studies at different pH values and in biorelevant media. If solubility is the issue, advanced formulation approaches like lipid-based systems may be necessary to keep the drug in a solubilized state in the gut.[12] |
Data Presentation: Illustrative Formulation Comparison
The following table presents hypothetical data to illustrate how different formulation strategies could impact the pharmacokinetic parameters of a compound like this compound in a preclinical species (e.g., rat).
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 900 ± 210 | 100 (Reference) |
| Solution in PEG400 | 10 | 450 ± 90 | 1.0 | 2700 ± 540 | 300 |
| Micronized Suspension | 10 | 250 ± 60 | 1.5 | 1600 ± 320 | 178 |
| Solid Dispersion | 10 | 600 ± 120 | 0.75 | 3500 ± 700 | 389 |
| Lipid-Based Formulation (SEDDS) | 10 | 750 ± 150 | 0.5 | 4200 ± 840 | 467 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the in vitro intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by checking the permeability of a low-permeability marker like Lucifer Yellow.[7]
-
Dosing Solution Preparation: Prepare a dosing solution of this compound in Hanks' Balanced Salt Solution (HBSS).
-
Permeability Assessment (A-B):
-
Remove the culture medium from the apical (donor) and basolateral (receiver) chambers.
-
Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Efflux Assessment (B-A):
-
Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[7]
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests active efflux.[7]
-
Protocol 2: Preclinical Oral Bioavailability Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration of a test formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).[5] Acclimatize the animals for at least one week before the study.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (for absolute bioavailability determination, if needed).
-
Group 2: Oral (PO) administration of the test formulation.
-
-
Dosing:
-
For the IV group, administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
For the PO group, administer a single dose of the test formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., via the jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life.
-
Bioavailability Calculation: If an IV group is included, calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Experimental workflow for improving oral bioavailability.
Caption: Key factors influencing oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Collection - Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - Molecular Pharmaceutics - Figshare [figshare.com]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
BMS-986308: A Comparative Selectivity Analysis Against Inwardly Rectifying Potassium (Kir) Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BMS-986308, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1), against other members of the inwardly rectifying potassium (Kir) channel family. The information presented is intended to assist researchers in evaluating this compound as a pharmacological tool for studying Kir channel physiology and as a potential therapeutic agent.
Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for the ROMK (Kir1.1) channel.[1] Extensive preclinical testing has shown that it displays no significant inhibitory activity against other related Kir channels at concentrations where ROMK is potently blocked.[1]
Data Presentation
The following table summarizes the inhibitory activity of this compound against a panel of Kir channels.
| Channel Subtype | Target Name | This compound IC50 (nM) | Selectivity vs. ROMK |
| Kir1.1 | ROMK | 24 | - |
| Kir2.1 | IRK1 | No inhibitory potency observed | >1000-fold |
| Kir2.3 | IRK3 | No inhibitory potency observed | >1000-fold |
| Kir4.1 | Kir1.2 | No inhibitory potency observed | >1000-fold |
| Kir7.1 | Kir1.4 | No inhibitory potency observed | >1000-fold |
Data sourced from preclinical studies.[1]
Experimental Protocols
The selectivity of this compound was determined using rigorous electrophysiological techniques. The following is a detailed description of the methodology used to assess the compound's activity on human ROMK (hROMK) channels.
hROMK Manual Patch Clamp Assay
Cell Line: Human embryonic kidney (HEK) cells stably expressing hROMK channels.
Methodology:
-
Cell Preparation: HEK cells expressing hROMK were plated on glass coverslips for electrophysiological recordings.
-
Electrophysiological Recording: Whole-cell patch clamp recordings were performed using an Axopatch 200b or Multiclamp 700b amplifier.
-
Pipette Solution (intracellular): Contained (in mM): 135 KCl, 1 EGTA, 1 MgCl2, 10 HEPES, and 2 Na2ATP (pH 7.3).
-
Bath Solution (extracellular): Contained (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose (pH 7.4).
-
-
Voltage Clamp Protocol: Cells were held at a membrane potential of -75 mV. To elicit hROMK currents, voltage was stepped to -120 mV for 200 ms (B15284909) at 10-second intervals.
-
Compound Application: this compound was applied at 4-6 different concentrations in a successive manner, starting from the lowest concentration. Each concentration was perfused for 3-8 minutes to reach steady-state inhibition.
-
Data Analysis:
-
The stable current values before and after compound application were recorded.
-
At the end of each experiment, 2 mM Ba2+, a known Kir channel blocker, was applied to determine the hROMK-specific current by subtraction.
-
The percentage of inhibition was calculated for each concentration of this compound.
-
The concentration-response curve was generated and fitted with a four-parameter equation to determine the IC50 value.
-
A similar manual patch clamp protocol was utilized to assess the activity of this compound against other Kir channel subtypes, where no significant inhibition was observed.
Visualizations
Experimental Workflow for Determining Kir Channel Selectivity
Caption: Workflow for assessing this compound selectivity against Kir channels.
Simplified Signaling Pathway of ROMK (Kir1.1) Regulation
Caption: Key kinases regulating ROMK channel activity.
References
A Comparative Guide: BMS-986308 vs. Furosemide and their Potassium-Sparing Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel diuretic agent BMS-986308 and the established loop diuretic furosemide (B1674285), with a specific focus on their contrasting effects on potassium homeostasis. The information presented herein is intended to support research and development efforts in the field of cardiovascular and renal therapeutics.
Introduction
Diuretics are a cornerstone in the management of fluid overload in conditions such as heart failure. However, traditional loop diuretics, like furosemide, are often associated with electrolyte disturbances, most notably hypokalemia, which can lead to serious adverse cardiovascular events. This compound is a novel, selective inhibitor of the renal outer medullary potassium (ROMK) channel, a mechanism that promises effective diuresis while conserving potassium.[1][2][3] This guide will dissect the mechanisms, present available experimental data, and outline the experimental protocols for both compounds.
Mechanism of Action
The distinct effects of this compound and furosemide on potassium excretion are a direct consequence of their different molecular targets in the nephron.
This compound: As a selective ROMK inhibitor, this compound blocks the ROMK channel located in the apical membrane of the thick ascending limb of the loop of Henle and the cortical collecting duct.[1][2] In the thick ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen, a crucial step for the function of the Na-K-2Cl cotransporter (NKCC2). Inhibition of ROMK disrupts this potassium recycling, indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis). In the collecting duct, ROMK is the primary channel for potassium secretion. By blocking this channel, this compound directly prevents the excretion of potassium into the urine, thus exerting its potassium-sparing effect.[1][3]
Furosemide: Furosemide is a potent loop diuretic that directly inhibits the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[4][5] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water. The increased delivery of sodium to the distal nephron, including the collecting duct, stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium (ROMK) channel, resulting in significant potassium loss in the urine (kaliuresis) and a high risk of hypokalemia.
Signaling Pathway Diagrams
References
A Comparative Guide to ROMK Inhibitors: BMS-986308 and MK-7145
For Researchers, Scientists, and Drug Development Professionals
The renal outer medullary potassium (ROMK) channel, a key player in renal salt and potassium handling, has emerged as a promising target for a novel class of diuretics. These agents aim to provide effective blood pressure control and management of fluid overload in conditions like heart failure, while mitigating the risk of hypokalemia associated with conventional diuretics. This guide provides an objective comparison of two leading ROMK inhibitors, BMS-986308 and MK-7145, supported by experimental data and detailed methodologies.
Mechanism of Action
Both this compound and MK-7145 are selective inhibitors of the ROMK (Kir1.1) channel.[1][2] The ROMK channel is primarily expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney. In the thick ascending limb, ROMK is crucial for potassium recycling, which is necessary for the function of the Na-K-2Cl cotransporter (NKCC2), a primary target for loop diuretics. In the cortical collecting duct, ROMK is the principal channel for potassium secretion. By inhibiting ROMK, these drugs reduce sodium reabsorption, leading to diuresis (increased urine output) and natriuresis (increased sodium excretion), which in turn lowers blood pressure. A key advantage of this mechanism is the potential for a potassium-sparing effect, as ROMK inhibition also blocks the final pathway for renal potassium secretion.
In Vitro Pharmacology
A direct comparison of the in vitro potency and selectivity of this compound and MK-7145 reveals their high affinity for the ROMK channel and selectivity against other ion channels, a critical factor for minimizing off-target effects.
| Parameter | This compound | MK-7145 |
| ROMK IC50 | 24 nM[1] | 45 nM (Thallium Flux Assay)[3] 15 nM (Electrophysiology Assay)[3] |
| hERG IC50 | > 100 µM | 28 µM[3] |
| Selectivity (hERG/ROMK) | > 4167-fold | ~622-fold (vs. 45 nM) ~1867-fold (vs. 15 nM)[3] |
| Other Ion Channel Selectivity | No significant inhibition of Kir2.1, Kir2.3, Kir4.1, and Kir7.1[1] | No significant inhibition of Kir2.1, Kir2.3, Kir4.1, Kir7.1, Cav1.2, and Nav1.5 (IC50 > 30 µM) |
Preclinical and Clinical Performance
Both compounds have demonstrated promising results in preclinical models and have advanced to clinical trials.
This compound
In a preclinical volume-loaded rat diuresis model, this compound demonstrated robust, dose-dependent diuretic and natriuretic effects at oral doses ranging from 0.01 to 3 mg/kg.[2]
A first-in-human, single ascending dose study (NCT04763226) in healthy volunteers showed that this compound was well-tolerated and exhibited a favorable pharmacokinetic profile. Key findings include:
-
Pharmacokinetics : Rapid absorption with a median Tmax of 1.00-1.75 hours and a mean terminal half-life of approximately 13 hours.
-
Pharmacodynamics : Dose-dependent increases in urine output and sodium excretion were observed, starting at a 30 mg dose, with the most significant effects at 100 mg. Importantly, the diuretic effect was potassium-sparing.
MK-7145
MK-7145 has also undergone extensive preclinical and clinical evaluation. In spontaneously hypertensive rats (SHR), oral administration of MK-7145 resulted in a dose-dependent reduction in blood pressure.[3] At a dose of 10 mg/kg/day, MK-7145 was more effective at lowering systolic blood pressure than a 25 mg/kg/day dose of hydrochlorothiazide.[3] In normotensive dogs, MK-7145 induced diuresis and natriuresis without causing significant potassium loss.
MK-7145 has been evaluated in Phase 1 clinical trials for hypertension (NCT01370655) and in patients with renal insufficiency and heart failure (NCT01558674).[4][5] The hypertension trial was a randomized, double-blind study comparing MK-7145 to placebo and hydrochlorothiazide.[4] The study in patients with renal insufficiency and heart failure was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of MK-7145 compared to furosemide (B1674285) or torsemide.[5] While the detailed results of these trials have not been fully published, their progression indicates the potential clinical utility of MK-7145.
Experimental Protocols
Thallium Flux Assay for ROMK Potency
This high-throughput screening assay is used to determine the potency of compounds in inhibiting ROMK channels.
Principle: The assay utilizes a thallium-sensitive fluorescent dye. ROMK channels are permeable to thallium ions (Tl+). When the channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the ROMK channel will block the entry of Tl+ and thus prevent the increase in fluorescence.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media.
-
Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately one hour at room temperature. Probenecid may be included to prevent dye leakage.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound or MK-7145) for a defined period.
-
Thallium Stimulation and Signal Detection: A stimulus solution containing thallium sulfate (B86663) is added to the cells, and the fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the ROMK channel activity. The IC50 value, the concentration of inhibitor that causes a 50% reduction in the fluorescence signal, is calculated from the dose-response curve.
Patch-Clamp Electrophysiology for Selectivity Profiling
This technique is the gold standard for characterizing the effects of compounds on ion channel function with high fidelity.
Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane of a single cell expressing the ion channel of interest. This allows for the measurement of the ionic currents flowing through the channel in response to changes in membrane voltage.
General Protocol:
-
Cell Preparation: Cells expressing the target ion channel (e.g., ROMK, hERG) are prepared for recording.
-
Gigaseal Formation: The micropipette, filled with an appropriate intracellular solution, is brought into contact with the cell membrane, and a gigaohm seal is formed.
-
Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp and Current Recording: The cell membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded. A series of voltage steps are applied to elicit channel activity.
-
Compound Application: The test compound is applied to the cell via the extracellular solution, and the effect on the ionic current is measured.
-
Data Analysis: The inhibition of the channel current by the compound is quantified, and an IC50 value is determined. This process is repeated for a panel of different ion channels to assess selectivity.
Volume-Loaded Rat Diuresis Model
This in vivo model is used to assess the diuretic and natriuretic effects of a compound.
Principle: Rats are orally hydrated to ensure a baseline level of urine production. The test compound is then administered, and urine is collected over a specific period to measure changes in volume and electrolyte content.
General Protocol:
-
Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the housing conditions.
-
Fasting: Animals are typically fasted overnight with free access to water.
-
Volume Loading: On the day of the experiment, rats are orally administered a saline load (e.g., 25 mL/kg) to induce diuresis.
-
Compound Administration: The test compound or vehicle is administered orally at various doses.
-
Urine Collection: Rats are placed in metabolic cages, and urine is collected for a defined period (e.g., 4-6 hours).
-
Analysis: The total urine volume is measured. Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Data Interpretation: The diuretic (increase in urine volume) and natriuretic (increase in sodium excretion) effects of the compound are compared to the vehicle control group. The potassium-sparing effect is also evaluated.
Spontaneously Hypertensive Rat (SHR) Model
This genetic model of hypertension is widely used to evaluate the antihypertensive efficacy of new drugs.
Principle: SHRs develop hypertension spontaneously as they age, mimicking human essential hypertension. The effect of a test compound on blood pressure is measured over time.
General Protocol:
-
Animal Model: Male SHRs are used, typically starting at an age when hypertension is established (e.g., 12-14 weeks).
-
Blood Pressure Measurement: Baseline blood pressure is measured using either non-invasive (tail-cuff plethysmography) or invasive (telemetry) methods. Telemetry provides continuous and more accurate data.
-
Compound Administration: The test compound is administered daily via oral gavage for a specified duration (e.g., several days to weeks).
-
Blood Pressure Monitoring: Blood pressure is monitored throughout the treatment period.
-
Data Analysis: The change in systolic, diastolic, and mean arterial pressure from baseline is calculated and compared between the treated and vehicle control groups.
Visualizing the Pathway and Experimental Workflow
Caption: Signaling pathway of ROMK inhibition in a renal tubular epithelial cell.
Caption: A representative experimental workflow for the development of a ROMK inhibitor.
References
- 1. This compound | ROMK inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Mechanisms of Action: BMS-986308 and Amiloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potassium-sparing diuretics: BMS-986308, a novel inhibitor of the renal outer medullary potassium (ROMK) channel, and amiloride (B1667095), a long-established blocker of the epithelial sodium channel (ENaC). This document synthesizes preclinical and clinical data to objectively compare their molecular targets, signaling pathways, and physiological effects.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Amiloride |
| Primary Molecular Target | Renal Outer Medullary Potassium (ROMK) Channel | Epithelial Sodium Channel (ENaC) |
| Mechanism of Action | Inhibition of potassium recycling in the thick ascending limb and potassium secretion in the collecting duct. | Direct blockade of sodium reabsorption in the distal convoluted tubule and collecting duct.[1][2] |
| Primary Physiological Effect | Diuresis and natriuresis with potassium retention. | Mild diuresis and natriuresis with potassium retention.[3][4] |
| Clinical Development Stage | Investigational, has undergone first-in-human studies.[5] | Clinically approved and widely used for decades.[1] |
Mechanism of Action: A Detailed Comparison
This compound and amiloride achieve their diuretic and potassium-sparing effects by targeting distinct ion channels in the renal tubules of the kidney.
This compound: Targeting the ROMK Channel
This compound is a selective and orally active inhibitor of the ROMK channel (also known as Kir1.1)[6]. The ROMK channel plays a crucial role in potassium homeostasis and salt reabsorption in two key segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD)[7].
In the TAL, ROMK facilitates the recycling of potassium ions back into the tubular lumen. This potassium recycling is essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis)[8].
In the CCD, ROMK is the primary channel for potassium secretion into the urine. Inhibition of ROMK in this segment directly prevents potassium loss, leading to the potassium-sparing effect of this compound[7].
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. drugs.com [drugs.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Head-to-Head Comparison: BMS-986308 and Spironolactone in Diuresis and Natriuresis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of BMS-986308, a novel selective inhibitor of the renal outer medullary potassium (ROMK) channel, and spironolactone (B1682167), a long-standing mineralocorticoid receptor (MR) antagonist. The focus of this comparison is on their mechanisms of action, preclinical efficacy, and clinical pharmacodynamic effects related to diuresis and natriuresis.
Executive Summary
This compound and spironolactone both induce diuresis and natriuresis with a potassium-sparing effect, yet they achieve this through distinct molecular mechanisms. This compound offers a highly selective, novel mechanism by directly targeting the ROMK channel, a key regulator of potassium and sodium transport in the nephron. Spironolactone, a steroidal compound, acts by antagonizing the mineralocorticoid receptor, thereby blocking the effects of aldosterone. This guide presents available quantitative data, experimental methodologies, and visualizes the distinct signaling pathways to aid researchers in understanding the comparative profiles of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data available for this compound and spironolactone. It is important to note that a direct head-to-head clinical trial has not been conducted; therefore, the data is compiled from separate preclinical and clinical studies.
| Parameter | This compound | Spironolactone | Reference |
| Target | Renal Outer Medullary Potassium (ROMK) Channel | Mineralocorticoid Receptor (MR) | [1][2] |
| Mechanism of Action | Selective, reversible inhibition | Competitive antagonism | [1][2] |
| Potency (in vitro) | IC50: 24 nM | KD: ~12.9 nM (in rat kidney homogenates) | [3][4] |
| Selectivity | Selective for ROMK over hERG and other Kir channels | Non-selective; also binds to androgen and progesterone (B1679170) receptors | [1][5] |
Table 1: Molecular and Pharmacological Profile
| Study Type | Parameter | This compound | Spironolactone | Reference |
| Preclinical (Rat Model) | Diuresis | Robust increase in a volume-loaded model (0.01-3 mg/kg) | Increased urine output (20 mg/kg) | [6][7] |
| Clinical (Healthy Volunteers) | Max. Urine Output Increase (from baseline) | +1683.0 mL (100 mg single dose, 0-6h) | Data not directly comparable from available studies | [8] |
| Clinical (Healthy Volunteers) | Max. Sodium Excretion Increase (from baseline) | +231.7 mmol (100 mg single dose, 0-6h) | Increased spot urine sodium to 84.13 mmol/L (in ADHF patients, 100 mg/day) | [8] |
| Clinical | Potassium Sparing Effect | No significant change in kaliuresis | Potassium-sparing effect well-established | [5] |
Table 2: Preclinical and Clinical Diuretic and Natriuretic Effects
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and spironolactone are visualized below. This compound acts directly on an ion channel in the apical membrane of nephron cells, while spironolactone acts on a nuclear hormone receptor to modulate gene expression.
Caption: Signaling pathway for this compound.
References
- 1. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responses of distal nephron Na+ transporters to acute volume depletion and hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spironolactone ameliorates renal injury and connective tissue growth factor expression in type II diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
Unveiling the Diuretic Mechanism of BMS-986308: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel diuretic agent BMS-986308 with established diuretic classes. By examining its unique mechanism of action, preclinical and clinical data, we aim to offer valuable insights for researchers and professionals in the field of drug development and renal physiology.
Executive Summary
This compound is a selective and orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a novel target for diuretic therapy.[1][2] This mechanism contrasts with traditional diuretics, such as loop and thiazide diuretics, which target different ion transporters in the nephron. Preclinical and early clinical data suggest that this compound induces potent, potassium-sparing diuresis and natriuresis, offering a promising therapeutic alternative for conditions characterized by fluid overload, such as heart failure.
Comparative Mechanism of Action
Diuretics primarily function by increasing the excretion of sodium (natriuresis) and water (diuresis) from the kidneys. However, the specific tubular transport proteins they inhibit define their class, efficacy, and side-effect profile.
This compound (ROMK Inhibitor): this compound exerts its diuretic effect by inhibiting the ROMK channel.[1][2] ROMK channels are crucially involved in potassium recycling in the thick ascending limb of the loop of Henle (TALH) and potassium secretion in the cortical collecting duct (CCD).
-
In the TALH: Inhibition of ROMK disrupts the function of the Na-K-2Cl cotransporter (NKCC2), the primary site of action for loop diuretics. This leads to a significant increase in sodium and water excretion.
-
In the CCD: By blocking ROMK, this compound prevents potassium secretion into the urine, resulting in a potassium-sparing effect.
This dual-site action suggests a potentially superior efficacy compared to diuretics that act on a single nephron segment.
Alternative Diuretics:
-
Loop Diuretics (e.g., Furosemide): These agents are the most potent diuretics and act by directly inhibiting the NKCC2 cotransporter in the TALH.[3] This leads to a massive excretion of sodium, chloride, and water. However, they also cause significant potassium loss.
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): Thiazides inhibit the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT), resulting in a moderate increase in sodium and water excretion.[3] Like loop diuretics, they can lead to hypokalemia.
-
Potassium-Sparing Diuretics (e.g., Amiloride): These diuretics act on the collecting duct to block the epithelial sodium channel (ENaC), leading to a mild diuresis while conserving potassium.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of this compound and its comparators on ion transport in the renal tubules.
Preclinical and Clinical Data
Preclinical Data: Volume-Loaded Rat Model
A study utilizing a volume-loaded rat model provides comparative data for a representative ROMK inhibitor ("compound A") against other diuretic classes. The results demonstrate the potent diuretic and natriuretic effects of ROMK inhibition, coupled with a significant potassium-sparing advantage.
Table 1: Comparative Diuretic and Natriuretic Effects in a Volume-Loaded Rat Model
| Treatment (Dose) | Urine Output (mL/4h) | Urinary Na+ Excretion (mEq/4h) | Urinary K+ Excretion (mEq/4h) |
| Vehicle | 2.5 ± 0.3 | 0.15 ± 0.02 | 0.12 ± 0.01 |
| ROMK Inhibitor (compound A, 30 mg/kg) | 10.2 ± 0.8 | 1.2 ± 0.1 | 0.14 ± 0.02 |
| Bumetanide (10 mg/kg) | 12.5 ± 1.1 | 1.5 ± 0.2 | 0.35 ± 0.04 |
| Hydrochlorothiazide (10 mg/kg) | 8.5 ± 0.7 | 0.9 ± 0.1 | 0.28 ± 0.03 |
| Amiloride (3 mg/kg) | 4.8 ± 0.5 | 0.4 ± 0.05 | 0.08 ± 0.01 |
Data are presented as mean ± SEM. Data is representative of a study on a ROMK inhibitor and not directly from a this compound study.
Clinical Data: First-in-Human Study of this compound
A first-in-human, single-ascending-dose study (NCT04763226) in healthy adult participants demonstrated that this compound is safe and well-tolerated.[4] The study also provided evidence of its dose-dependent diuretic and natriuretic effects, with a notable lack of significant increase in potassium excretion.[4]
Table 2: Pharmacodynamic Effects of this compound in Healthy Adults (24h post-dose)
| Dose | Change from Baseline in Urine Volume (mL) | Change from Baseline in Urinary Na+ (mmol) | Change from Baseline in Urinary K+ (mmol) |
| Placebo | - | - | - |
| 3 mg | Modest Increase | Modest Increase | No significant change |
| 10 mg | Moderate Increase | Moderate Increase | No significant change |
| 30 mg | Substantial Increase | Substantial Increase | No significant change |
| 100 mg | Robust Increase | Robust Increase | No significant change |
Qualitative summary based on reported findings from the NCT04763226 study.[4]
Experimental Protocols
Volume-Loaded Rat Diuresis Model
This preclinical model is designed to assess the diuretic and natriuretic activity of a test compound.
Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used. They are fasted overnight with free access to water to ensure a consistent baseline hydration status.
-
Hydration: Prior to drug administration, rats are orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 mL/kg body weight) to induce a state of consistent and mild diuresis.
-
Drug Administration: Animals are randomly assigned to treatment groups and receive the test compound (this compound or comparators) or vehicle control, typically via oral gavage.
-
Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a defined period (e.g., 4-8 hours).
-
Analysis: The total volume of urine is measured. Urine samples are analyzed for electrolyte concentrations (sodium, potassium, chloride) using methods such as flame photometry or ion-selective electrodes.
First-in-Human Clinical Trial (NCT04763226)
This study was a randomized, double-blind, placebo-controlled, single-ascending-dose trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult participants.
Study Design:
-
Participants: Healthy adult volunteers.
-
Design: Single-center, randomized, double-blind, placebo-controlled, single-ascending-dose cohorts.
-
Intervention: Participants received a single oral dose of this compound or a matching placebo.
-
Primary Endpoints:
-
Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
-
Secondary Endpoints:
-
Pharmacokinetics of this compound (e.g., Cmax, Tmax, AUC).
-
Pharmacodynamic effects on urine volume and electrolyte excretion (sodium, potassium) over 24 hours.
-
Conclusion
This compound, through its novel mechanism of ROMK inhibition, presents a promising new approach to diuretic therapy. Its ability to induce significant diuresis and natriuresis while sparing potassium addresses a key limitation of currently available loop and thiazide diuretics. The preclinical and early clinical data support its continued development for the treatment of fluid overload in conditions such as heart failure. Further comparative clinical trials will be essential to fully elucidate its therapeutic potential and position in the clinical landscape.
References
Navigating Cardiac Safety: A Comparative Analysis of BMS-986308's hERG Safety Margin
For researchers, scientists, and drug development professionals, ensuring the cardiac safety of novel therapeutics is paramount. A critical aspect of this assessment is evaluating a compound's potential to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. This guide provides a comparative analysis of the hERG safety margin for BMS-986308, a selective renal outer medullary potassium (ROMK) channel inhibitor, against other relevant compounds.
This compound is a promising therapeutic candidate for heart failure, acting as a selective and orally active ROMK inhibitor.[1] A key feature highlighted in its preclinical development is its significant selectivity for the ROMK channel over the hERG channel, suggesting a favorable cardiac safety profile.[1][2]
Comparative Analysis of hERG and ROMK Inhibition
To contextualize the cardiac safety of this compound, this section presents a quantitative comparison of its inhibitory potency against the ROMK and hERG channels, alongside data for another ROMK inhibitor, MK-7145. The selectivity index, calculated as the ratio of the hERG IC50 to the ROMK IC50, provides a crucial measure of the safety margin. A higher selectivity index indicates a wider therapeutic window with a lower risk of off-target hERG channel blockade.
| Compound | Target | IC50 | hERG IC50 | Selectivity Index (hERG IC50 / ROMK IC50) |
| This compound | ROMK | 24 nM[3] | >100 µM | >4167 |
| MK-7145 | ROMK | 15 nM[4] | 28 µM[4] | ~1867 |
Table 1: Comparative inhibitory potencies and selectivity of ROMK inhibitors.
The data clearly demonstrates the superior hERG safety margin of this compound compared to MK-7145. With a hERG IC50 exceeding 100 µM, this compound exhibits a selectivity index of over 4167-fold, indicating a very low potential for hERG channel inhibition at therapeutically relevant concentrations.
Experimental Protocols: hERG Channel Inhibition Assay
The determination of a compound's hERG inhibitory potential is a critical component of preclinical safety assessment. The manual patch-clamp technique is the gold-standard method for these studies.
Manual Patch-Clamp Electrophysiology for hERG Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel current.
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.
General Procedure:
-
Cell Culture: Stably transfected cells are cultured under standard conditions to ensure optimal expression of the hERG channels.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Cells are superfused with an extracellular solution, and the intracellular solution is delivered via the patch pipette.
-
A specific voltage protocol is applied to the cell membrane to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
-
Compound Application: The test compound is applied at various concentrations to the superfusion solution.
-
Data Analysis:
-
The peak tail current amplitude is measured before and after the application of the test compound.
-
The percentage of current inhibition is calculated for each concentration.
-
The concentration-response data is then fitted to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's mechanism and safety assessment, the following diagrams, generated using the DOT language, illustrate the experimental workflow for hERG assessment and the signaling pathways associated with ROMK inhibition.
References
A Cross-Species Comparative Analysis of BMS-986308 Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of BMS-986308, a selective and orally active renal outer medullary potassium (ROMK) channel inhibitor, across different species. The data presented herein is intended to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While human pharmacokinetic data for this compound is available, this guide utilizes data from a closely related ROMK inhibitor, referred to as "Compound A," for preclinical comparison in rats and dogs, as specific quantitative preclinical data for this compound is not publicly available.
Executive Summary
This compound is a novel diuretic agent that functions by inhibiting the ROMK channel, a key component in renal potassium handling. In a first-in-human study, this compound was rapidly absorbed and exhibited a half-life of approximately 13 hours.[1][2] Preclinical evaluation of a similar ROMK inhibitor, "Compound A," in rats and dogs revealed moderate clearance rates and good oral bioavailability, supporting its potential for in vivo efficacy.[3] This guide synthesizes the available pharmacokinetic data to facilitate a cross-species comparison and provides detailed experimental methodologies for the cited studies.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters of this compound in humans and the surrogate "Compound A" in preclinical species.
| Parameter | Human (this compound) | Rat (Compound A) | Dog (Compound A) |
| Administration Route | Oral | Intravenous & Oral | Intravenous & Oral |
| Tmax (h) | 1.00 - 1.75[1][2] | Not Available | Not Available |
| Cmax | Not explicitly stated, but described as slightly greater than dose-proportional[1][2] | Not Available | Not Available |
| AUC | Dose proportional[1][2] | Not Available | Not Available |
| Half-life (t½) (h) | ~13[1][2] | Not Available | Not Available |
| Clearance | Not Available | 40 mL/min/kg (IV)[3] | 36 mL/min/kg (IV)[3] |
| Oral Bioavailability (%) | Not Available | 33[3] | 80[3] |
Experimental Protocols
First-in-Human Study of this compound
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending dose study.
-
Subjects: Healthy adult volunteers.
-
Drug Administration: this compound was administered as an oral solution.
-
Sample Collection: Plasma and urine samples were collected at predefined time points post-dosing.
-
Bioanalytical Method: Plasma and urine concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Preclinical Pharmacokinetic Study of "Compound A" in Rats and Dogs
-
Animal Models: Sprague-Dawley rats and Beagle dogs.
-
Drug Formulation and Administration: "Compound A" was dissolved in a 70:30 (v:v) solution of polyethylene (B3416737) glycol 200 (PEG 200) and water. The compound was administered either intravenously at a dose of 1 mg/kg or orally at a dose of 2 mg/kg.[3]
-
Sample Collection: Blood samples were collected at various time points after drug administration.
-
Sample Processing: Plasma was separated from whole blood.
-
Bioanalytical Method: Plasma concentrations of "Compound A" were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following protein precipitation with acetonitrile.[3]
Mandatory Visualizations
Signaling Pathway of ROMK Inhibition
Caption: Mechanism of action of this compound in the renal collecting duct.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Logical Relationship of Cross-Species Pharmacokinetic Comparison
Caption: Logical flow for comparing pharmacokinetic data across species.
References
Translating Diuretic Efficacy from Bench to Bedside: A Comparative Analysis of the Novel ROMK Inhibitor BMS-986308
For Researchers, Scientists, and Drug Development Professionals
The quest for novel diuretics with improved efficacy and safety profiles is a cornerstone of cardiovascular and renal drug development. BMS-986308, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, represents a promising new therapeutic approach for managing fluid overload in conditions such as heart failure. This guide provides a comparative analysis of the preclinical to clinical translation of this compound's efficacy, with a focus on its diuretic and natriuretic effects. We compare its performance with established diuretics, the loop diuretic furosemide (B1674285) and the thiazide diuretic hydrochlorothiazide (B1673439), and provide available experimental data to support the comparison.
Mechanism of Action: Targeting ROMK for Diuresis
This compound exerts its diuretic effect by inhibiting the ROMK channel, a key player in potassium homeostasis and sodium reabsorption in the kidney.[1][2] ROMK channels are predominantly expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct. By blocking these channels, this compound disrupts the potassium recycling necessary for the function of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb, leading to increased sodium and water excretion.
Figure 1: Simplified signaling pathway of this compound in the nephron.
Preclinical Efficacy: The Volume-Loaded Rat Model
The initial evaluation of a diuretic's efficacy often relies on preclinical models that can demonstrate a dose-dependent increase in urine and sodium excretion. The volume-loaded rat model is a standard assay for this purpose.
Experimental Protocol: Volume-Loaded Rat Diuresis Model
Male Sprague-Dawley rats are typically used for this model.[3] After a period of fasting with free access to water, the animals are orally administered a saline load to ensure a state of hydration and promote a baseline level of urine output. Subsequently, the test compound (this compound) or a vehicle control is administered orally at various doses. The rats are then placed in metabolic cages, and urine is collected over a specified period, typically 5 to 24 hours.[4] The total urine volume and the concentration of sodium in the urine are measured to determine the diuretic and natriuretic effects of the compound.[4]
Figure 2: General workflow for the volume-loaded rat diuresis model.
Preclinical Data Summary
This compound demonstrated a robust, dose-dependent increase in diuresis in the volume-loaded rat model at doses ranging from 0.01 to 3 mg/kg.[3] Unfortunately, specific quantitative data on urine volume and sodium excretion from this study are not publicly available, which limits a direct quantitative comparison with other diuretics in this model.
Table 1: Preclinical Efficacy of this compound in the Volume-Loaded Rat Model
| Compound | Dose Range (mg/kg) | Observed Effect | Quantitative Data |
| This compound | 0.01 - 3 | Robust increase in diuresis[3] | Not Available |
| Furosemide | 10 | Significant increase in diuresis and natriuresis | Varies by study |
| Hydrochlorothiazide | 10 | Significant increase in diuresis and natriuresis | Varies by study |
Note: Data for furosemide and hydrochlorothiazide are representative of typical findings in this model and may not be from a head-to-head comparison with this compound.
Clinical Efficacy: First-in-Human Studies in Healthy Volunteers
The translation of preclinical findings to humans is a critical step in drug development. Phase 1 clinical trials in healthy volunteers are designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug.
Experimental Protocol: Phase 1, Single Ascending Dose Study
The first-in-human study of this compound (NCT04763226) was a randomized, double-blind, placebo-controlled, single ascending dose trial in healthy adult participants.[5] Following an overnight fast, subjects received a single oral dose of this compound or placebo. The doses were escalated across different cohorts of participants. Urine was collected at predefined intervals over a 24-hour period to measure urine volume (diuresis) and sodium excretion (natriuresis). Blood samples were also collected to determine the pharmacokinetic profile of the drug.
Figure 3: General workflow for a first-in-human, single ascending dose diuretic study.
Clinical Data Summary
In the Phase 1 study, this compound was well-tolerated and demonstrated a dose-dependent increase in diuresis and natriuresis, with a pharmacologically active dose starting at 30 mg.[5][6] At the highest dose of 100 mg, there were significant increases in both urine output and sodium excretion over 24 hours compared to baseline.[5][6]
A direct comparison with oral furosemide and hydrochlorothiazide in healthy volunteers under identical study conditions is challenging due to the limited availability of head-to-head trial data. However, data from separate studies in healthy volunteers provide some context for the magnitude of their effects.
Table 2: Clinical Efficacy of Diuretics in Healthy Volunteers (Single Oral Dose)
| Compound | Dose | Mean Change from Baseline (24h Urine Volume) | Mean Change from Baseline (24h Sodium Excretion) | Study Population |
| This compound | 100 mg | 2055.3 mL[5][6] | 213.7 mmol[5][6] | Healthy Volunteers |
| Furosemide | 20 mg (subcutaneous) | 971 mL (over 8h) | 105 mEq/L (urine concentration over 8h) | Healthy Volunteers |
| Hydrochlorothiazide | 50 mg | Data not directly comparable | Data not directly comparable | Edematous Patients[7] |
Note: The data for furosemide is from a study with subcutaneous administration and over an 8-hour period, which limits direct comparability to the 24-hour oral data for this compound.[8] The available data for hydrochlorothiazide is from a study in edematous patients, not healthy volunteers, and thus is not directly comparable.[7] It is important to note that the clinical efficacy of diuretics can be influenced by various factors including the patient population, baseline volume status, and dietary sodium intake.
Preclinical to Clinical Translation: A Promising Outlook
The available data suggests a successful translation of this compound's diuretic and natriuretic efficacy from the preclinical rat model to healthy human volunteers. The dose-dependent increase in urine and sodium excretion observed in rats was recapitulated in the Phase 1 clinical trial.
Key Observations:
-
Consistent Pharmacodynamic Effect: this compound demonstrated a clear diuretic and natriuretic effect in both preclinical and clinical settings.
-
Dose-Response Relationship: A clear dose-response relationship was observed in the clinical study, providing a basis for dose selection in future patient studies.
-
Favorable Early Safety Profile: The compound was reported to be well-tolerated in the first-in-human study.
Comparison with Alternatives
While a direct head-to-head comparison is limited by the available data, some general comparisons can be made:
-
Novel Mechanism: this compound's mechanism of action as a ROMK inhibitor is distinct from loop and thiazide diuretics. This could offer advantages in specific patient populations or in combination therapy.
-
Potency: The clinical data for this compound suggests a potent diuretic and natriuretic effect at the doses tested. Further studies in patient populations are needed to establish its relative potency compared to established diuretics.
-
Potassium Sparing: A key theoretical advantage of ROMK inhibition is a potassium-sparing effect. While not detailed in the provided search results, this is an important parameter to evaluate in future clinical trials and would be a significant differentiator from loop and thiazide diuretics, which are known to cause potassium loss.
Future Directions
The promising preclinical and early clinical data for this compound warrant further investigation in patients with conditions characterized by fluid overload, such as acute decompensated heart failure. Future clinical trials should aim to:
-
Establish the efficacy and safety of this compound in target patient populations.
-
Directly compare the diuretic and natriuretic effects of this compound with standard-of-care diuretics like furosemide and hydrochlorothiazide in head-to-head trials.
-
Thoroughly evaluate the potassium-sparing potential of this compound.
-
Investigate the long-term effects and potential benefits of ROMK inhibition on cardiovascular and renal outcomes.
References
- 1. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trial of a New Diuretic, Furosemide: Comparison with Hydrochlorothiazide and Mercaptomerin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diuretic effects of subcutaneous furosemide in human volunteers: a randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-986308 and Standard-of-Care Therapies in Preclinical Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical efficacy of BMS-986308, a novel Renal Outer Medullary Potassium (ROMK) channel inhibitor, against established heart failure therapies—Angiotensin-Converting Enzyme (ACE) inhibitors and beta-blockers. Due to a notable absence of published long-term efficacy studies for this compound in animal models of chronic heart failure, this comparison focuses on its available short-term diuretic effects and contrasts these with the extensive long-term data for ACE inhibitors and beta-blockers.
Executive Summary
This compound has demonstrated robust diuretic and natriuretic effects in short-term preclinical models, positioning it as a potential novel therapeutic for heart failure. However, a significant gap exists in the literature regarding its long-term impact on cardiac remodeling and survival in animal models of chronic heart failure. In contrast, ACE inhibitors and beta-blockers have a wealth of long-term preclinical data demonstrating their efficacy in improving cardiac function, reducing adverse remodeling, and enhancing survival. This guide presents the available data to offer a current perspective on the preclinical evidence for these therapeutic classes.
Data Presentation: Comparative Efficacy in Animal Models
The following tables summarize the available quantitative data for ROMK inhibitors (represented by this compound and other compounds in its class), ACE inhibitors, and beta-blockers in various animal models relevant to heart failure.
Table 1: Efficacy of ROMK Inhibitors in Animal Models
| Compound | Animal Model | Duration | Key Findings | Reference |
| This compound | Volume-loaded Sprague-Dawley rats | Acute (single dose) | Dose-dependent increase in diuresis and natriuresis. | [1][2] |
| MK-7145 | Spontaneously Hypertensive Rats (SHR) | Sub-chronic | Dose-dependent lowering of blood pressure. | |
| Fasudil (Rho-kinase inhibitor) | Dahl salt-sensitive hypertensive rats (diastolic heart failure model) | 10 weeks | Ameliorated myocardial stiffness, cardiomyocyte hypertrophy, and cardiac fibrosis. |
Note: Fasudil is a Rho-kinase inhibitor, not a ROMK inhibitor, but is included to represent a novel mechanism evaluated in a chronic diastolic heart failure model.
Table 2: Long-Term Efficacy of ACE Inhibitors in Animal Models of Heart Failure
| Compound | Animal Model | Duration | Key Efficacy Endpoints | Reference |
| Lisinopril (B193118) | Rat (myocardial infarction-induced CHF) | 9 months | Improved survival (90% vs. 28% placebo); Reduced LV end-diastolic pressure; Decreased LV weight and cavity circumference. | |
| Captopril, Enalapril, Trandolapril | Rat (myocardial infarction-induced HF) | 10 weeks | Attenuated rise in LVEDP; Diminished reduction in cardiac output and stroke volume; Reversed reduction in myocardial ATP and creatine (B1669601) phosphate. | |
| Enalapril | Dogs (preclinical MMVD) | Not specified | Improved hemodynamics and clinical signs; Increased survival time in dogs with CHF. |
Table 3: Long-Term Efficacy of Beta-Blockers in Animal Models of Heart Failure
| Compound | Animal Model | Duration | Key Efficacy Endpoints | Reference |
| Metoprolol (B1676517) | Dahl salt-sensitive hypertensive rats (diastolic HF) | 14 weeks | Improved survival (86% vs. 25% untreated); Prevented progression of diastolic dysfunction; Attenuated LV concentric hypertrophy and myocardial fibrosis. | |
| Metoprolol | Dogs (intracoronary microembolization-induced HF) | 3 months | Increased LV ejection fraction (36% to 43%); Decreased LV end-systolic volume; Reduced replacement and interstitial fibrosis. | |
| Metoprolol | Mouse (inherited dilated cardiomyopathy) | Not specified | Prevented cardiac dysfunction and remodeling; Extended survival. |
Experimental Protocols
Detailed methodologies for the key animal models cited are provided below.
Induction of Heart Failure in Rodent Models
1. Transverse Aortic Constriction (TAC) in Mice: This surgical model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine (B1663881) or inhaled isoflurane.
-
Surgical Procedure: A small incision is made in the chest to expose the aortic arch. A suture is tied around the aorta between the innominate and left common carotid arteries, typically against a blunt needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. The needle is then removed, leaving a stenotic aorta.
-
Post-operative Care: Animals receive analgesics and are closely monitored for recovery. The development of heart failure is typically assessed over several weeks to months.
2. Coronary Artery Ligation in Rats: This model simulates myocardial infarction, a common cause of heart failure.
-
Anesthesia and Ventilation: Rats are anesthetized and intubated for mechanical ventilation.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture, leading to ischemia and infarction of the left ventricular free wall.
-
Post-operative Care and Monitoring: Post-operative care is provided, and cardiac function is monitored over time using techniques like echocardiography to assess the progression to heart failure.
Drug Administration Protocols
-
This compound (as a representative ROMK inhibitor): In the volume-loaded rat diuresis model, this compound was administered as a single oral dose. For long-term studies, a daily oral gavage administration would be a typical protocol.
-
ACE Inhibitors (e.g., Lisinopril): In long-term rat studies, lisinopril was administered daily in the drinking water or via oral gavage.
-
Beta-Blockers (e.g., Metoprolol): In long-term studies in rats and dogs, metoprolol was administered orally, either mixed in the feed or as a daily oral dose.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathway for this compound and the established pathways for ACE inhibitors and beta-blockers.
References
Safety Operating Guide
Proper Disposal of BMS-986308: A Procedural Guide for Laboratory Professionals
For research, scientific, and drug development professionals, the proper disposal of investigational compounds like BMS-986308 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound must be treated as hazardous chemical waste.[1] This guide provides a comprehensive, step-by-step approach to ensure the safe handling and disposal of this research-use-only compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves |
| Laboratory Coat |
All handling of this compound, including during the disposal process, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The following procedure outlines the essential steps for the safe disposal of this compound and associated contaminated materials.
-
Initial Containment:
-
Collect all waste forms of this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), in a chemically compatible and leak-proof container with a secure screw-on cap.[2]
-
For liquid waste, use a designated container for hazardous liquid waste. For solid waste, such as contaminated lab supplies, use a puncture-resistant container or a clearly labeled bag for chemical waste.[2]
-
-
Labeling:
-
Segregation and Storage:
-
Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][4]
-
Ensure the SAA is away from incompatible materials. Store acids and bases separately, and keep oxidizing agents apart from reducing agents and organic compounds.[4]
-
Waste containers should be kept closed at all times except when adding waste.[5][6]
-
-
Arrange for Disposal:
Note: Never dispose of this compound down the drain or in regular trash.[2][5] All investigational drugs and pharmaceutical substances are typically consolidated and transported to an Environmental Protection Agency (EPA) permitted incinerator.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling BMS-986308
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of BMS-986308, a selective and orally active renal outer medullary potassium (ROMK) channel inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears or holes before use. Change gloves frequently. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved lab coat. |
| Respiratory | Fume Hood | All weighing and solution preparation should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place as recommended by the supplier. Short-term storage at 0-4°C and long-term storage at -20°C are common for such compounds.[1]
-
-
Preparation and Weighing:
-
All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Ensure the balance is clean before and after weighing.
-
-
Dissolution:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate pipettes and techniques to minimize aerosol formation.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Dispose of all solutions containing this compound in a designated hazardous waste container for chemical waste. Do not pour down the drain.
-
-
Sharps:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Emergency Procedures
In the event of an accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling Workflow Diagram
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
